4-Nitroisophthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitrobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)4-1-2-6(9(14)15)5(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJFXVHDIVAONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388913 | |
| Record name | 4-Nitroisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4315-09-7 | |
| Record name | 4-Nitroisophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4315-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Nitroisophthalic Acid from 1,3-Dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-nitroisophthalic acid from 1,3-dimethyl-4-nitrobenzene. The document details the experimental protocol for this oxidation reaction, discusses the underlying reaction mechanism, and presents relevant physicochemical properties of the key compounds involved. Safety precautions necessary for handling the materials are also outlined.
Physicochemical Properties of Reactants and Products
A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for the successful execution and scale-up of the synthesis. The properties of 1,3-dimethyl-4-nitrobenzene and this compound are summarized in the tables below.
Table 1: Physicochemical Properties of 1,3-Dimethyl-4-nitrobenzene
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [1][2] |
| Appearance | Light yellow to amber liquid[2][3] |
| Melting Point | 2°C (36°F)[1][2] |
| Boiling Point | 237-239°C (459-462°F) at 760 mmHg[1][2] |
| Density | 1.135 g/mL at 15°C (59°F)[1][2] |
| Solubility in Water | Less than 1 mg/mL at 21°C (70°F)[1][2] |
| Flash Point | 107°C (225°F)[1][2] |
| CAS Number | 89-87-2 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅NO₆ |
| Molecular Weight | 211.13 g/mol [4] |
| Appearance | Off-white to yellow solid/powder[5] |
| Melting Point | 258-259°C[5] |
| Boiling Point | 492.9 ± 40.0 °C (Predicted)[5][6] |
| Density | 1.671 ± 0.06 g/cm³ (Predicted)[5][6] |
| Solubility | Soluble in methanol[7] |
| pKa | 1.86 ± 0.25 (Predicted)[5] |
| CAS Number | 4315-09-7 |
Experimental Protocol: Oxidation of 1,3-Dimethyl-4-nitrobenzene
The synthesis of this compound from 1,3-dimethyl-4-nitrobenzene is achieved through the oxidation of the two methyl groups to carboxylic acid functionalities. A common and effective method utilizes potassium permanganate as a strong oxidizing agent in a basic medium.
Reaction Scheme:
Materials and Reagents:
-
1,3-Dimethyl-4-nitrobenzene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of Starting Material: In a reaction vessel equipped with a stirrer, dissolve 10.0 g (66.2 mmol) of 1,3-dimethyl-4-nitrobenzene in a mixture of 65.0 mL of pyridine and 130 mL of water.
-
Addition of Oxidizing Agent: To the stirred solution, add 62.7 g (0.397 mol) of potassium permanganate in portions. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide.
-
Work-up:
-
Filtration: After the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.
-
Concentration: Concentrate the filtrate by distillation under reduced pressure to remove a significant portion of the solvents.
-
Acidification: Acidify the residue with 1N hydrochloric acid. This will protonate the carboxylate salt to form the free carboxylic acid, which will precipitate out of the aqueous solution.
-
Extraction: Extract the acidified solution with ethyl acetate. The this compound will move into the organic layer.
-
Washing and Drying: Wash the ethyl acetate extract with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Product: Remove the solvent by distillation under reduced pressure to obtain this compound as yellow crystals.
-
-
Yield: This procedure can yield up to 12.4 g (89%) of this compound. The product obtained is often of sufficient purity for subsequent reactions without further purification.
Reaction Mechanism
The oxidation of the alkyl side chains of 1,3-dimethyl-4-nitrobenzene by potassium permanganate proceeds through a complex mechanism involving the formation of benzylic radicals. A crucial requirement for this reaction is the presence of at least one hydrogen atom on the carbon directly attached to the benzene ring (the benzylic position).
The generally accepted mechanism involves the following key steps:
-
Hydrogen Abstraction: The reaction is initiated by the abstraction of a benzylic hydrogen atom from one of the methyl groups by the permanganate ion (MnO₄⁻), forming a benzylic radical. This radical is stabilized by resonance with the aromatic ring.
-
Oxidation to Alcohol: The benzylic radical is then oxidized to a benzylic alcohol.
-
Further Oxidation: The benzylic alcohol is further oxidized to an aldehyde or a ketone, and subsequently to a carboxylic acid.
-
Repeat for Second Methyl Group: The same sequence of reactions occurs at the second methyl group, ultimately converting both methyl groups into carboxylic acid groups.
The nitro group (-NO₂) on the benzene ring is a deactivating group, which makes the aromatic ring less susceptible to oxidation, allowing for the selective oxidation of the alkyl side chains.
Visualizations
To further clarify the experimental and theoretical aspects of this synthesis, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the oxidation of 1,3-dimethyl-4-nitrobenzene.
Safety Precautions
Working with the reagents involved in this synthesis requires strict adherence to safety protocols to minimize risks.
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent. It can cause fires or explosions if it comes into contact with combustible materials. It is also harmful if swallowed and can cause severe skin burns and eye damage.[8][9][10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area, preferably a fume hood.
-
Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. It can cause irritation to the skin, eyes, and respiratory tract. Work in a well-ventilated fume hood and wear appropriate PPE.
-
1,3-Dimethyl-4-nitrobenzene: This compound may cause irritation to the skin, eyes, and respiratory tract.[1] It is incompatible with strong oxidizing agents.[1][3] Standard laboratory safety practices should be followed.
-
Hydrochloric Acid (HCl): A corrosive acid. Causes severe skin burns and eye damage. Use with caution in a well-ventilated area and wear appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work. An emergency shower and eyewash station should be readily accessible.
This guide provides a foundational understanding for the synthesis of this compound. For process optimization and scale-up, further studies on reaction kinetics, thermodynamics, and purification techniques are recommended.
References
- 1. 1,3-DIMETHYL-4-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 4-Nitro-m-xylene | C8H9NO2 | CID 6991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitro-1,3-dimethylbenzene | 89-87-2 [chemicalbook.com]
- 4. This compound | C8H5NO6 | CID 3062438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 4315-09-7 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. accomn.com [accomn.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. ICSC 0672 - POTASSIUM PERMANGANATE [chemicalsafety.ilo.org]
The Crystal Structure of 4-Nitroisophthalic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4-Nitroisophthalic acid (C₈H₅NO₆), a compound of significant interest as an intermediate in pharmaceutical synthesis and as a ligand in coordination chemistry.[1] This document details the crystallographic parameters, intermolecular interactions, and the experimental protocols utilized for its structural determination.
Molecular and Crystal Structure Overview
This compound is a substituted aromatic dicarboxylic acid. The molecule consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a nitro group at position 4. In the crystalline state, the non-hydrogen and non-oxygen atoms of the molecule are nearly coplanar.[1]
The crystal structure of this compound is primarily defined by a robust network of intermolecular hydrogen bonds. Both carboxylic acid groups participate in centrosymmetric cyclic O—H⋯O hydrogen-bonding interactions, which propagate to form a distinctive zigzag chain structure.[1][2] In addition to these strong interactions, the supramolecular assembly is further stabilized by weak π–π stacking interactions between the aromatic rings of adjacent molecules.[1][2]
Crystallographic Data
The single-crystal X-ray diffraction analysis of this compound reveals a triclinic crystal system. The detailed crystallographic data and data collection parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₈H₅NO₆ | [1] |
| Molecular Weight | 211.13 g/mol | [1][3] |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
| Unit Cell Dimensions | ||
| a | 7.0261 (14) Å | [1] |
| b | 7.4380 (15) Å | [1] |
| c | 8.5775 (17) Å | [1] |
| α | 80.09 (3)° | [1] |
| β | 86.22 (3)° | [1] |
| γ | 75.37 (3)° | [1] |
| Cell Volume (V) | 427.14 (15) ų | [1] |
| Molecules per Unit Cell (Z) | 2 | [1] |
| Radiation Type | Mo Kα | [1] |
| Wavelength | 0.71073 Å | |
| Temperature (T) | 293 K | [1] |
| Calculated Density | 1.640 g/cm³ | |
| Absorption Coefficient (μ) | 0.15 mm⁻¹ | [1] |
| Crystal Size | 0.30 × 0.25 × 0.20 mm | [1] |
Intermolecular Interactions
The stability and packing of the this compound crystal lattice are dictated by specific non-covalent interactions.
Hydrogen Bonding
The primary interaction governing the crystal packing is the formation of centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. These dimers are further linked into zigzag chains. The geometry of these hydrogen bonds is detailed below.
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry Code | Reference |
| O4—H4···O3 | 0.86 | 1.76 | 2.605 (7) | 168 | (i) -x+1, -y+1, -z+1 | [1] |
| O5—H5···O6 | 0.87 | 1.73 | 2.602 (7) | 180 | (ii) -x+2, -y, -z+1 | [1] |
π–π Stacking Interactions
Weak π–π stacking interactions contribute to the overall stability of the crystal structure, with a minimum ring centroid separation of 3.893 (4) Å.[1]
The following diagram illustrates the key intermolecular interactions that define the supramolecular assembly of this compound.
Caption: Intermolecular interactions in the crystal structure.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are reported in the literature.
Method 1: Oxidation of 1,3-dimethyl-4-nitrobenzene [4]
-
Dissolve 1,3-dimethyl-4-nitrobenzene (10.0 g, 66.2 mmol) in a solvent mixture of pyridine (65.0 mL) and water (130 mL).
-
Add potassium permanganate (62.7 g, 0.397 mol) to the solution in batches.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
After the reaction is complete, filter the mixture.
-
Concentrate the filtrate by distillation under reduced pressure.
-
Acidify the residue with 1N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water and dry it over anhydrous magnesium sulfate.
-
Remove the solvent by reduced pressure distillation to yield this compound as yellow crystals (12.4 g, 89% yield).[4]
Method 2: Hydrolysis of 4-nitrophthalimide [5]
-
Add 4-nitrophthalimide (80 g, 0.416 mole) to a solution of sodium hydroxide (26.6 g, 0.66 mole) in 240 cc of water.
-
Heat the mixture to boiling and boil gently for ten minutes.
-
Acidify the solution to a litmus-neutral point with concentrated nitric acid (sp. gr. 1.42), then add an additional 70 cc of nitric acid.
-
Boil the solution for another three minutes and then cool it below room temperature.
-
Extract the cooled solution with two 300-cc portions of alcohol-free ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Distill the ether until solid begins to separate.
-
Pour the concentrated solution into a porcelain dish and allow the remaining solvent to evaporate in a fume hood.
-
The resulting white crystals of 4-nitrophthalic acid have a melting point of 163–164°C, with a yield of 85–87 g (96–99%).[5]
Crystallization
Single crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the commercially purchased compound.[1]
X-ray Diffraction Data Collection and Structure Refinement
The crystallographic data were collected using a Rigaku SCXmini CCD-detector diffractometer.[1] A multi-scan absorption correction was applied to the collected data using the CrystalClear software.[1] The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms attached to carbon and oxygen atoms were fixed geometrically and treated as riding atoms.[1]
The following diagram outlines the general workflow for the determination of the crystal structure of this compound.
References
Spectroscopic Profile of 4-Nitroisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitroisophthalic acid, a compound of interest in pharmaceutical synthesis and materials science. Due to the limited availability of experimentally derived public data, this guide presents a combination of predicted and expected spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).
Data Presentation
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted Mass Spectrometry Data
Mass spectrometry of this compound (Molecular Weight: 211.13 g/mol ) is expected to show a molecular ion peak, along with characteristic adducts depending on the ionization technique employed. The data below is predicted and sourced from public chemical databases.
| Adduct | Predicted m/z |
| [M+H]⁺ | 212.01897 |
| [M+Na]⁺ | 234.00091 |
| [M-H]⁻ | 210.00441 |
| [M+NH₄]⁺ | 229.04551 |
| [M+K]⁺ | 249.97485 |
| [M+H-H₂O]⁺ | 194.00895 |
| [M]⁺ | 211.01114 |
Table 2: Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the two carboxylic acid groups and the nitro group. The spectrum would be solvent-dependent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.8 - 9.0 | Singlet (or narrow doublet) | 1H |
| H-5 | ~8.5 - 8.7 | Doublet | 1H |
| H-6 | ~8.0 - 8.2 | Doublet | 1H |
| -COOH | >12 | Broad Singlet | 2H |
Table 3: Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show eight distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, and the carboxyl carbons will appear significantly downfield.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 165 - 175 |
| C-4 (C-NO₂) | 148 - 152 |
| C-1, C-3 (C-COOH) | 132 - 138 |
| Aromatic CH | 125 - 135 |
Table 4: Expected Infrared (IR) Spectral Data
The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1680-1720 | Strong |
| N-O (Nitro, asymmetric) | 1515-1560 | Strong |
| N-O (Nitro, symmetric) | 1345-1385 | Strong |
| C-O (Carboxylic Acid) | 1210-1320 | Medium |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
| C-H (Aromatic) | 3000-3100 | Weak |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound has low solubility in less polar solvents like CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing. Transfer the solution to a clean 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of powdered this compound directly onto the ATR crystal and apply pressure to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use an FT-IR spectrometer equipped with a suitable detector (e.g., DTGS).
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The concentration should be in the range of 1-10 µg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of polar molecule.
-
Ionization: Introduce the sample solution into the ESI source. A high voltage is applied to the liquid to create an aerosol of charged droplets, leading to the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.
-
Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum, which plots ion intensity versus m/z. Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to gain structural information.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Solubility Profile of 4-Nitroisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-nitroisophthalic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the existing information, provides general experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Introduction to this compound
This compound is a nitro-substituted aromatic dicarboxylic acid. Its chemical structure, featuring both polar carboxylic acid groups and a nitro group, as well as a nonpolar benzene ring, results in a nuanced solubility profile. Understanding its solubility is crucial for its application in chemical synthesis, materials science, and pharmaceutical development, particularly in areas like drug formulation and the synthesis of metal-organic frameworks (MOFs).
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, some qualitative information and data for the closely related isomer, 5-nitroisophthalic acid, can provide valuable insights.
One source indicates a calculated solubility for this compound of 20.6 mg/mL (0.0975 mol/L), though the solvent is not explicitly mentioned, it is presumed to be water[1]. Another source states the water solubility to be 0.05 M[2]. A synthesis procedure for this compound mentions its extraction from an acidified aqueous solution using ethyl acetate, which suggests a notable solubility in this solvent[3].
For the related compound, 5-nitroisophthalic acid, it is reported to be soluble in acetonitrile, dimethyl sulfoxide (DMSO), and methanol[4][5]. This suggests that this compound is also likely to exhibit solubility in these polar aprotic and protic organic solvents.
Table 1: Summary of Available Solubility Information for this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Water | Not Specified | 0.05 M | Quantitative[2] |
| This compound | Water (presumed) | Not Specified | 20.6 mg/mL (0.0975 mol/L) | Calculated[1] |
| This compound | Ethyl Acetate | Not Specified | Soluble | Qualitative[3] |
| 5-Nitroisophthalic Acid | Water | 20 | 1.5 g/L | Quantitative |
| 5-Nitroisophthalic Acid | Acetonitrile | Not Specified | Soluble | Qualitative |
| 5-Nitroisophthalic Acid | Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative[5] |
| 5-Nitroisophthalic Acid | Methanol | Not Specified | Slightly Soluble | Qualitative[6] |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following provides a detailed methodology for determining the solubility of this compound in a given organic solvent using the gravimetric method. This is a fundamental and widely used technique for establishing solubility.[7][8][9]
3.1. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials with screw caps
-
Pipettes
-
Drying oven
3.2. Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (if the experiment is above room temperature) pipette or syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.
-
Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume of the clear filtrate into the evaporating dish and reweigh to determine the exact mass of the solution. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Mass Determination: Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.
3.3. Data Calculation
The solubility can be expressed in various units, such as g/100g of solvent or mol/L.
-
Mass of dissolved this compound: (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)
-
Mass of the solvent: (Mass of evaporating dish + solution) - (Mass of evaporating dish + residue)
-
Solubility ( g/100g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility, such as this compound.
Caption: A logical workflow for determining the solubility of a chemical compound.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents is sparse, qualitative information and data from related compounds suggest its solubility in polar organic solvents. For researchers and professionals requiring precise solubility data, direct experimental determination is recommended. The provided gravimetric method offers a reliable and straightforward approach for this purpose. A systematic workflow, as outlined, ensures a comprehensive and accurate assessment of the compound's solubility profile, which is essential for its effective utilization in research and development.
References
- 1. 4315-09-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 4315-09-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. pharmajournal.net [pharmajournal.net]
Thermal Stability and Decomposition of 4-Nitroisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Nitroisophthalic acid. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds, primarily the isomers of nitrobenzoic acid, to provide a robust framework for understanding its expected thermal behavior. Methodologies for key analytical techniques are detailed to enable researchers to conduct their own assessments.
Introduction to this compound
This compound (C₈H₅NO₆) is an aromatic carboxylic acid containing a nitro functional group. Its structure lends it to applications as a linker in the synthesis of metal-organic frameworks (MOFs) and as an intermediate in the production of pharmaceuticals and other specialty chemicals. The thermal stability of this compound is a critical parameter, influencing its storage, handling, and processing conditions, particularly in applications that involve elevated temperatures. Understanding its decomposition pathway and kinetics is essential for ensuring safety and optimizing synthetic routes.
Thermal Properties and Decomposition Data
Comparative Thermal Decomposition Data of Nitrobenzoic Acid Isomers
The following table summarizes the thermal decomposition data for ortho-, meta-, and para-nitrobenzoic acid, which can serve as a proxy for estimating the thermal stability of this compound. These compounds share the key functional groups that will govern the decomposition process.
| Parameter | o-Nitrobenzoic Acid | m-Nitrobenzoic Acid | p-Nitrobenzoic Acid |
| Onset Decomposition Temp. (°C) | ~220 | ~250 | ~270 |
| Peak Decomposition Temp. (°C) | ~250 | ~280 | ~300 |
| Decomposition Enthalpy (J/g) | 335.61 - 542.27 | 458.62 | 1003.98 |
| Activation Energy (kJ/mol) | 131.31 | 203.43 | 157.00 |
Note: The data presented in this table is for the isomers of nitrobenzoic acid and is intended to provide a comparative reference for the potential thermal behavior of this compound. The exact values for this compound will vary.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability and decomposition kinetics of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss during decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of this compound (typically 3-5 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition range (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). Multiple heating rates (e.g., 5, 10, 15, and 20°C/min) should be used if kinetic analysis is desired.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the peak decomposition temperature (T_peak) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at each stage of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the melting and decomposition of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-3 mg) is placed in a hermetically sealed aluminum or gold pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow.
-
Heating Program: The sample is heated from a temperature below its melting point to a temperature above its decomposition point at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (endothermic peak) and the enthalpy of fusion (area under the melting peak). The exothermic peak(s) corresponding to decomposition are analyzed to determine the onset temperature of decomposition and the enthalpy of decomposition (area under the exothermic peak).
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a compound like this compound.
Caption: Workflow for Thermal Analysis of this compound.
Proposed Thermal Decomposition Pathway
Based on the known chemistry of nitroaromatic carboxylic acids, a plausible decomposition pathway for this compound is proposed below. The initial steps likely involve decarboxylation and cleavage of the C-NO₂ bond.
Caption: Plausible Decomposition Pathway for this compound.
Conclusion
While direct experimental data on the thermal decomposition of this compound is sparse, a comprehensive understanding can be built upon the behavior of structurally analogous compounds. The provided experimental protocols offer a clear path for researchers to obtain precise data for their specific samples. The thermal stability of this compound is a crucial consideration for its safe handling and use in high-temperature applications. Further research to elucidate its specific decomposition kinetics and byproducts would be of significant value to the scientific and industrial communities.
References
4-Nitroisophthalic Acid: A Versatile Linker for the Design and Synthesis of Functional Coordination Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs), constructed from metal ions or clusters bridged by organic ligands, have emerged as a significant class of crystalline materials. Their modular nature allows for the rational design of structures with tailored properties, leading to a wide array of applications in gas storage and separation, catalysis, chemical sensing, and drug delivery. The choice of the organic linker is paramount in dictating the final architecture and functionality of the resulting framework.
4-Nitroisophthalic acid (4-H₂NIPA), a rigid dicarboxylic acid linker, presents a unique combination of coordination sites and functional groups. The two carboxylate groups, disposed at the 1 and 3 positions of the benzene ring, can adopt various coordination modes, leading to structural diversity in the resulting coordination polymers. Furthermore, the electron-withdrawing nitro group at the 4-position can influence the electronic properties of the framework and provides a potential site for post-synthetic modification. This guide provides a comprehensive overview of this compound as a linker for coordination polymers, focusing on its synthesis, the properties of the resulting materials, and detailed experimental protocols for their preparation and characterization.
Properties of this compound
This compound is a key building block for the synthesis of functional coordination polymers. A thorough understanding of its intrinsic properties is essential for its effective use.
| Property | Value | Reference |
| Chemical Formula | C₈H₅NO₆ | [1] |
| Molecular Weight | 211.13 g/mol | [1] |
| Appearance | Off-white to yellow powder | [2] |
| Melting Point | 245 °C | [2] |
| Boiling Point | 492.9±40.0 °C at 760 mmHg | [2] |
| Solubility | 0.05 M in water | [2] |
| pKa | Not readily available | |
| Crystal System | Triclinic | [3] |
| Space Group | P-1 | [3] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of 1,3-dimethyl-4-nitrobenzene.[4]
Reaction:
1,3-dimethyl-4-nitrobenzene + KMnO₄ → this compound
Experimental Protocol:
-
Dissolve 1,3-dimethyl-4-nitrobenzene (10.0 g, 66.2 mmol) in a mixture of pyridine (65.0 mL) and water (130 mL).[4]
-
To this solution, add potassium permanganate (62.7 g, 0.397 mol) in portions.[4]
-
Stir the reaction mixture at room temperature for 30 minutes.[4]
-
Upon completion of the reaction, filter the mixture.[4]
-
Concentrate the filtrate by distillation under reduced pressure.[4]
-
Acidify the residue with 1N hydrochloric acid.[4]
-
Extract the product with ethyl acetate.[4]
-
Wash the organic extract with water and dry over anhydrous magnesium sulfate.[4]
-
Remove the solvent by reduced pressure distillation to yield this compound as yellow crystals (12.4 g, 89% yield).[4]
Coordination Polymers of this compound: Synthesis and Properties
The use of this compound as a linker in the synthesis of coordination polymers has been explored with various transition metals and lanthanides. The resulting materials exhibit a range of structures and interesting properties.
Synthesis of Coordination Polymers
The synthesis of coordination polymers using this compound is typically carried out under hydrothermal or solvothermal conditions. These methods involve heating the reactants in a sealed vessel, which allows for the crystallization of the product over a period of hours to days.
General Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of coordination polymers.
Detailed Experimental Protocol (Hydrothermal Synthesis of a Cadmium(II) Coordination Polymer):
This protocol is adapted from the synthesis of a cadmium coordination polymer using the isomeric 4-nitrophthalic acid and can be used as a starting point for this compound.[4]
-
Reactants:
-
Cadmium(II) acetate dihydrate (Cd(CH₃COO)₂·2H₂O)
-
This compound (4-H₂NIPA)
-
1,4-Bis(imidazol-1-yl)benzene (bix) (co-ligand)
-
-
Procedure:
-
Combine cadmium(II) acetate dihydrate, this compound, and 1,4-bis(imidazol-1-yl)benzene in a 1:1:1 molar ratio in a Teflon-lined stainless steel autoclave.[4]
-
Add a suitable solvent, such as a mixture of N,N-dimethylformamide (DMF) and water.
-
Seal the autoclave and heat it to a temperature in the range of 120-180 °C for 2-3 days.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with the mother liquor, and dry them in air.
-
Structural Diversity and Properties
The coordination of 4-nitroisophthalate with different metal centers leads to a variety of network dimensionalities and topologies.
Coordination Modes of 4-Nitroisophthalate:
Caption: Potential coordination modes of the 4-nitroisophthalate linker in coordination polymers.
Table of Selected Coordination Polymers with this compound Derivatives and their Properties:
| Compound | Metal Ion | Dimensionality | Crystal System | Space Group | Key Properties | Reference |
| [Zn(4-NPA)(2,2-bipy)]n | Zn(II) | 1D | - | - | Luminescence, Thermal Stability | [3] |
| [Zn(4-NPA)(1,3-bimb)·H₂O]n | Zn(II) | 1D | - | - | Luminescence, Thermal Stability | [3] |
| [Cd(4-NPA)(2,2-bipy)]n | Cd(II) | 1D | - | - | Luminescence, Thermal Stability | [3] |
| [Cd(4-NPA)(1,3-bimb)·H₂O]n | Cd(II) | 2D | - | - | Luminescence, Thermal Stability | [3] |
| [Cd(nph)(bix)]n | Cd(II) | 2D | - | - | Luminescence | [4] |
Note: 4-NPA and nph refer to 4-nitrophthalic acid, an isomer of this compound. Data for coordination polymers strictly with this compound is limited in the readily available literature.
Applications of this compound-Based Coordination Polymers
The functional properties of coordination polymers derived from this compound make them promising candidates for various applications.
Catalysis
The presence of open metal sites and the functional nitro group can impart catalytic activity to these materials.
Workflow for Photocatalytic Degradation of Organic Dyes:
Caption: Experimental workflow for testing the photocatalytic degradation of organic dyes.
Experimental Protocol (General Procedure for Photocatalytic Dye Degradation):
-
Catalyst Suspension: Disperse a known amount of the powdered coordination polymer catalyst in an aqueous solution of the target organic dye (e.g., methylene blue, rhodamine B).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., a xenon lamp or a UV lamp) under continuous stirring.
-
Monitoring: At regular time intervals, withdraw aliquots from the suspension, centrifuge to remove the catalyst particles, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength of the dye.
-
Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Luminescent Sensing
Coordination polymers, particularly those containing lanthanide ions or d¹⁰ metal centers like Zn(II) and Cd(II), can exhibit luminescence. This property can be harnessed for the selective detection of small molecules or ions through luminescence quenching or enhancement.
Logical Diagram for Luminescent Sensing:
Caption: Logical diagram illustrating the principle of luminescent sensing.
Experimental Protocol (General Procedure for Luminescent Sensing):
-
Dispersion Preparation: Disperse a small amount of the finely ground coordination polymer in a suitable solvent (e.g., water, ethanol, DMF) to obtain a stable suspension.
-
Titration: To a fixed volume of the suspension, incrementally add small aliquots of a solution of the analyte of interest.
-
Luminescence Measurement: After each addition, record the luminescence emission spectrum of the suspension upon excitation at an appropriate wavelength.
-
Data Analysis: Plot the luminescence intensity at the emission maximum against the analyte concentration. For quenching experiments, the Stern-Volmer equation can be used to analyze the quenching efficiency.
Conclusion and Future Outlook
This compound has demonstrated its potential as a versatile building block for the construction of coordination polymers with diverse structures and functionalities. The presence of both carboxylate and nitro groups allows for the creation of materials with applications in catalysis and sensing. While the exploration of coordination polymers based on this compound is still in its early stages compared to its 5-nitro isomer, the initial findings are promising.
Future research in this area could focus on:
-
Systematic Synthesis: A more systematic investigation of the coordination chemistry of this compound with a wider range of metal ions to expand the library of known structures.
-
Porosity Engineering: The design of porous frameworks based on this compound for applications in gas storage and separation.
-
Post-Synthetic Modification: Utilizing the nitro group as a handle for post-synthetic modification to introduce new functionalities into the coordination polymers.
-
Drug Delivery Applications: Exploring the potential of biocompatible coordination polymers of this compound for controlled drug release, leveraging the interactions between the framework and pharmaceutical molecules.
The continued exploration of this compound as a linker will undoubtedly lead to the discovery of novel coordination polymers with enhanced properties and expanded applications, contributing to the advancement of materials science and its intersection with drug development and environmental remediation.
References
- 1. researchgate.net [researchgate.net]
- 2. nmter.bucea.edu.cn [nmter.bucea.edu.cn]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis, Structural Characterization and Fluorescent Properties of a Cadmium Coordination Polymer with 4-Nitrophthalate and 1, 4-Bis(imidazol-1-yl)-benzene [ccspublishing.org.cn]
The Nitro Group's Pivotal Role in Tailoring Metal-Organic Frameworks with 4-Nitroisophthalic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of functional groups onto organic linkers is a cornerstone of modern metal-organic framework (MOF) design, enabling precise control over their structural and chemical properties. Among these, the nitro group (–NO₂) has emerged as a powerful tool, particularly when appended to ligands like isophthalic acid. This technical guide delves into the critical role of the nitro group in 4-nitroisophthalic acid (also known as 5-nitroisophthalic acid) for the synthesis of advanced MOFs, offering insights into its influence on framework topology, porosity, stability, and functional applications.
The Influence of the Nitro Moiety: A Game Changer in MOF Synthesis
The presence of the electron-withdrawing nitro group on the isophthalic acid backbone profoundly impacts the resulting MOF's characteristics. Its primary roles can be summarized as follows:
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the nitro group alters the electron density of the aromatic ring and the carboxylate groups. This can influence the coordination chemistry with the metal centers and affect the electronic properties of the final MOF, which is particularly relevant for applications in catalysis and sensing.[1]
-
Directing Framework Topology: The nitro group can act as a structure-directing agent through intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding. These interactions can influence the packing of the organic linkers and metal nodes, leading to the formation of specific and sometimes unique framework topologies.
-
Enhancing Gas Sorption Properties: The polar nature of the nitro group creates favorable interaction sites for polar molecules like carbon dioxide (CO₂). This is attributed to quadrupole–dipole interactions between the CO₂ molecule and the nitro group, leading to enhanced CO₂ uptake and selectivity over other gases like methane (CH₄) and nitrogen (N₂).[1][2][3]
-
Creating Active Sites for Catalysis: The nitro group can enhance the Lewis acidity of the MOF, making it a more effective catalyst for certain organic reactions.[1] Furthermore, the nitro group itself can participate in catalytic processes or be chemically modified post-synthesis to introduce other functionalities.
-
Luminescent Sensing: The incorporation of nitro groups can influence the luminescent properties of MOFs, making them suitable for sensing applications. For instance, the luminescence of certain MOFs can be quenched in the presence of specific analytes, providing a detection mechanism.
Case Studies: MOFs Synthesized with this compound
The versatility of this compound as a building block for functional MOFs is evident in the diverse range of reported structures with various metal ions.
Cadmium-Based MOF: A Platform for Selective Gas Capture
A notable example is the cadmium-based MOF, {[Cd(BIPA)(NIPA)]·2H₂O}n (where BIPA = bis(4-(1H-imidazol-1-yl)phenyl)amine and H₂NIPA = 5-nitroisophthalic acid). In this structure, the this compound ligand, in conjunction with a flexible N-donor co-ligand, forms a robust framework. While a direct comparison of CO₂ uptake with its non-nitrated analogue was not the focus of the study, the research highlights the successful incorporation of the nitro group to create functional MOFs for applications like ion detection.
Lanthanide-Based MOFs: Platforms for Luminescence
Lanthanide ions, known for their unique photoluminescent properties, have been successfully incorporated into MOFs using this compound. For instance, a series of isomorphous lanthanide MOFs, {--INVALID-LINK--₂}n (where Ln = Nd, Dy, Ho and 5-nip = 5-nitroisophthalate), have been synthesized.[4] These frameworks exhibit three-dimensional structures with two-dimensional intersecting channels. The study of these materials has shed light on their thermal stability and luminescent properties.[4][5]
Another study reports the synthesis of lanthanide-based coordination polymers, such as --INVALID-LINK--₄, using 5-nitroisophthalic acid. These compounds feature three-dimensional coordination frameworks with one-dimensional channels and exhibit strong photoluminescence at room temperature.[5]
Cobalt-Based MOFs for Electrocatalysis
A cobalt-based MOF synthesized with 5-nitroisophthalic acid has been investigated for its electrocatalytic performance in the hydrogen evolution reaction (HER).[6] This highlights the role of the nitro-functionalized linker in creating catalytically active materials. Another study details the synthesis of a copper-cobalt bimetallic MOF using 5-nitroisophthalic acid for supercapacitor applications, demonstrating the ligand's utility in creating energy storage materials.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for MOFs synthesized using this compound and its derivatives, providing a comparative overview of their properties.
| MOF Designation | Metal Center | Ligand(s) | BET Surface Area (m²/g) | Pore Size (Å) | Thermal Stability (°C) | CO₂ Uptake | Reference |
| {[Cd(BIPA)(NIPA)]·2H₂O}n | Cd(II) | This compound, bis(4-(1H-imidazol-1-yl)phenyl)amine | Data not provided | Data not provided | Stable up to ~300 | Data not provided | |
| {--INVALID-LINK--₂}n | Dy(III) | 5-Nitroisophthalic acid | Data not provided | Data not provided | Stable up to ~350 | Data not provided | [4] |
| --INVALID-LINK--₄ | Sm(III) | 5-Nitroisophthalic acid, Oxalic acid | Data not provided | 1D channels | Stable up to ~350 | Data not provided | [5] |
| Co-MOF (X1) | Co(II) | 5-Nitroisophthalic acid | Data not provided | Data not provided | Data not provided | Data not provided | [6] |
| CuCo(5-NIPA) MOF | Cu(II), Co(II) | 5-Nitroisophthalic acid | Data not provided | Data not provided | Data not provided | Data not provided | [7] |
Note: The lack of comprehensive quantitative data in a single source highlights the need for further comparative studies on a systematic series of MOFs based on this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and characterization of these advanced materials. Below are representative protocols for the synthesis of MOFs using this compound.
Synthesis of {[Cd(BIPA)(NIPA)]·2H₂O}n
Materials:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
5-Nitroisophthalic acid (H₂NIPA)
-
bis(4-(1H-imidazol-1-yl)phenyl)amine (BIPA)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
A mixture of Cd(NO₃)₂·4H₂O (0.1 mmol), H₂NIPA (0.1 mmol), and BIPA (0.05 mmol) is dissolved in a solvent mixture of DMF (5 mL) and H₂O (5 mL).
-
The resulting solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 120 °C for 72 hours.
-
After cooling to room temperature, colorless block-shaped crystals are collected by filtration.
-
The crystals are washed with DMF and dried in air.
Synthesis of Lanthanide-Based MOFs {Ln₂(5-nip)₃(DMF)₄₂}n (Ln = Nd, Dy, Ho)
Materials:
-
Lanthanide nitrate hexahydrate (Ln(NO₃)₃·6H₂O; Ln = Nd, Dy, Ho)
-
5-Nitroisophthalic acid (5-H₂nip)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of Ln(NO₃)₃·6H₂O (0.1 mmol) and 5-H₂nip (0.15 mmol) is dissolved in a solvent mixture of DMF (5 mL) and ethanol (5 mL).
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 110 °C for 72 hours.
-
After slow cooling to room temperature, block-shaped crystals are obtained.
-
The crystals are washed with DMF and dried in air.[4]
Synthesis of Cobalt-Based MOF (X1) for Electrocatalysis
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
5-Nitroisophthalic acid
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
A solution of Co(NO₃)₂·6H₂O is prepared in a mixture of DMF and deionized water.
-
A separate solution of 5-nitroisophthalic acid is prepared in DMF.
-
The two solutions are mixed and stirred.
-
The resulting mixture is transferred to a Teflon-lined autoclave and heated under hydrothermal conditions.[6]
-
After cooling, the resulting solid product is collected by filtration, washed, and dried.
Visualizing the Synthesis and Functional Logic
The following diagrams illustrate the conceptual workflow of MOF synthesis and the logical relationship of the nitro group's influence on MOF properties.
Conclusion and Future Outlook
The incorporation of a nitro group via the use of this compound is a highly effective strategy for the rational design of functional metal-organic frameworks. This approach allows for the fine-tuning of electronic properties, direction of framework topology, and enhancement of performance in applications such as gas separation, catalysis, and sensing. While a growing body of research highlights the potential of these materials, further systematic studies are needed to fully elucidate the structure-property relationships and to provide comprehensive comparative data across a wider range of metal ions. The continued exploration of MOFs derived from this compound holds significant promise for the development of next-generation materials for a variety of scientific and industrial applications, including drug delivery systems where the tunable porosity and functionality can be leveraged for controlled release.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding - ChemistryViews [chemistryviews.org]
- 4. Nanoporous lanthanide-carboxylate frameworks based on 5-nitroisophthalic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. From design to efficiency: cobalt-based MOFs for efficient and stable electrocatalysis in hydrogen and oxygen evolution reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00286A [pubs.rsc.org]
- 7. Synergistic effects of a copper–cobalt–nitroisophthalic acid/neodymium oxide composite on the electrochemical performance of hybrid supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of 4-Nitroisophthalic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential applications of 4-nitroisophthalic acid and its derivatives. The unique chemical structure of this compound, featuring a nitro group and two carboxylic acid functionalities on a benzene ring, offers a versatile platform for the synthesis of a wide range of compounds with significant potential in pharmaceuticals, materials science, and catalysis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to facilitate further research and development in this promising area.
Pharmaceutical Applications
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the nitro group allows for further functionalization, making it a valuable building block in medicinal chemistry.
Antimicrobial and Antifungal Activity
While direct studies on this compound derivatives are emerging, research on structurally related compounds, such as the 1,3-bis-anilides of 4-hydroxyisophthalic acid, has demonstrated significant antimicrobial activity. These findings suggest a promising avenue for the development of novel antibacterial and antifungal agents based on the isophthalic acid scaffold. Halogenated derivatives, in particular, have shown broad-spectrum activity. For instance, iodo-derivatives have exhibited notable in-vitro antimicrobial and some antifungal activity[1]. Fluoro-derivatives have also shown inhibitory effects, especially against S. aureus and M. paratuberculosis[1].
Table 1: Antimicrobial Activity of Halogenated 1,3-bis-anilides of 4-Hydroxyisophthalic Acid against Selected Pathogens
| Compound (Substituent on Aniline Ring) | Staphylococcus aureus | Mycobacterium paratuberculosis | Antifungal Activity |
| Fluoro-derivatives | Inhibitory Activity | Inhibitory Activity | Little to no activity |
| Iodo-derivatives | Broad-spectrum Activity | Broad-spectrum Activity | Some activity |
Note: This table is a qualitative summary based on available literature. Quantitative MIC values for this compound derivatives are a key area for future research.
Mechanism of Action of Nitroaromatic Compounds
The biological activity of many nitroaromatic compounds is attributed to the bioreduction of the nitro group. This process is often mediated by nitroreductase enzymes present in various microorganisms. The reduction of the nitro group can lead to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can then interact with cellular macromolecules like DNA, leading to cell death. This mechanism forms the basis for the therapeutic action of several nitroaromatic drugs. The process is a ping-pong bi-bi mechanism involving two half-reactions: an oxidative half-reaction where the enzyme's FMN cofactor is reduced by NAD(P)H, and a reductive half-reaction where the reduced FMN transfers electrons to the nitroaromatic substrate[2][3][4].
Materials Science: Coordination Polymers and MOFs
This compound is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxylate groups coordinate with metal ions to form extended structures, while the nitro group can influence the framework's properties and provides a site for post-synthetic modification.
Photocatalysis
MOFs derived from this compound and other similar ligands have shown significant potential as photocatalysts for the degradation of organic pollutants in water. These materials can absorb light and generate electron-hole pairs, which then produce reactive oxygen species (ROS) that break down organic dyes like methylene blue.
Table 2: Photocatalytic Degradation of Methylene Blue using a Zn(II)-based MOF
| Catalyst Dosage (g) | Initial Dye Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) |
| 0.05 | 10 | 180 | ~95 |
Data is illustrative and based on similar Zn-MOF systems. Specific performance of this compound-based MOFs may vary.
Luminescent Sensing
Lanthanide-based MOFs (Ln-MOFs) constructed using this compound or its isomers as ligands can exhibit strong luminescence. This property makes them suitable for applications in chemical sensing. The luminescence of these materials can be quenched or enhanced in the presence of specific analytes, such as nitroaromatic compounds or metal ions. The mechanism of luminescence quenching by nitroaromatics often involves photoinduced electron transfer from the excited state of the MOF to the electron-deficient nitroaromatic compound[5][6][7].
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 1,3-dimethyl-4-nitrobenzene.
Materials:
-
1,3-dimethyl-4-nitrobenzene
-
Pyridine
-
Water
-
Potassium permanganate (KMnO₄)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,3-dimethyl-4-nitrobenzene in a mixture of pyridine and water.
-
Slowly add potassium permanganate to the solution in batches while stirring.
-
Continue stirring at room temperature for 30 minutes.
-
After the reaction is complete, filter the mixture to remove manganese dioxide.
-
Concentrate the filtrate by distillation under reduced pressure.
-
Acidify the residue with 1N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water and dry over anhydrous magnesium sulfate.
-
Remove the solvent by reduced pressure distillation to obtain this compound as yellow crystals. A yield of approximately 89% can be expected[8].
Synthesis of 1,3-bis-(halogen-anilides) of 4-Hydroxyisophthalic Acid
This protocol describes a general method for the synthesis of anilide derivatives, which can be adapted for this compound.
Materials:
-
4-Hydroxyisophthalic acid (or this compound)
-
Appropriate halogenated aromatic amine
Procedure:
-
Mix 4-hydroxyisophthalic acid with the desired aromatic amine in a reaction vessel.
-
Heat the mixture to 175°C for 3 hours.
-
The resulting 1,3-bis-anilide can be purified by recrystallization[1].
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a standardized method for testing the antimicrobial susceptibility of bacteria.
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial culture to be tested (adjusted to 0.5 McFarland turbidity standard)
-
Filter paper disks impregnated with the test compound (e.g., a this compound derivative)
-
Forceps
-
Incubator
Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Inoculate the entire surface of a Mueller-Hinton agar plate by streaking the swab evenly in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for a few minutes.
-
Using sterile forceps, place the filter paper disks containing the test compound onto the agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters[9][10][11][12]. The size of the zone is indicative of the antimicrobial activity.
Conclusion
This compound and its derivatives represent a class of compounds with significant and diverse potential applications. In the pharmaceutical realm, they hold promise as precursors to novel antimicrobial agents. In materials science, their utility as building blocks for functional MOFs opens up possibilities in environmental remediation through photocatalysis and in the development of advanced chemical sensors. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals, fostering further innovation and exploration in this exciting field of chemistry. Continued investigation into the synthesis of a broader range of derivatives and a more detailed quantitative analysis of their properties will be crucial in realizing the full potential of these versatile molecules.
References
- 1. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ackerleylab.com [ackerleylab.com]
- 3. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advance Progress on Luminescent Sensing of Nitroaromatics by Crystalline Lanthanide–Organic Complexes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 4315-09-7 [amp.chemicalbook.com]
- 9. asm.org [asm.org]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. biolabtests.com [biolabtests.com]
- 12. microbenotes.com [microbenotes.com]
4-Nitroisophthalic Acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for 4-Nitroisophthalic acid (CAS No. 4315-09-7), a compound often utilized in pharmaceutical intermediates and other chemical syntheses. Adherence to strict safety protocols is paramount when working with this and any chemical substance. This document summarizes key quantitative data, outlines emergency procedures, and provides a logical workflow for safe handling.
Chemical Identification and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C8H5NO6 | [1] |
| Molecular Weight | 211.13 g/mol | [1] |
| CAS Number | 4315-09-7 | [1][2] |
| Appearance | Off-white to yellow powder/solid | [3] |
| Melting Point | 258-259 °C | |
| Boiling Point | 492.9 ± 40.0 °C at 760 mmHg | |
| Flash Point | 222.5 ± 15.8 °C | |
| Density | 1.7 ± 0.1 g/cm³ | |
| Purity | 98% |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.
| Hazard Classification | Category | GHS Code |
| Skin Corrosion/Irritation | 2 | H315 |
| Serious Eye Damage/Eye Irritation | 2A | H319 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335 |
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
Pictogram:
-
Exclamation mark (GHS07)
Precautionary Measures and Personal Protection
Strict adherence to the following precautionary statements is essential to ensure the safe handling of this compound.
| Type | Precautionary Statement Code | Description |
| Prevention | P261 | Avoid breathing dust.[1][4] |
| P264 | Wash skin thoroughly after handling.[1][4] | |
| P271 | Use only outdoors or in a well-ventilated area.[4] | |
| P280 | Wear protective gloves/ eye protection/ face protection.[1][4] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] | |
| P312 | Call a POISON CENTER/ doctor if you feel unwell.[4] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[4] | |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[4] | |
| P362 | Take off contaminated clothing and wash before reuse.[4] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] | |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant.[4] |
Engineering Controls:
-
Work should be conducted in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[5]
-
Skin Protection: Chemical-resistant gloves and protective clothing.[6]
-
Respiratory Protection: An approved respirator should be worn if dust is generated.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention. |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide, or water spray.[5]
-
Hazardous Combustion Products: May produce carbon monoxide and nitrogen oxides upon combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment, including a respirator, gloves, and safety goggles.
-
Environmental Precautions: Prevent the material from entering drains or water courses.
-
Methods for Cleaning Up: Mix the spilled material with an inert absorbent such as sand, and then sweep it up and place it in a tightly sealed container for disposal.
Handling, Storage, and Stability
Handling:
-
This product should only be handled by or under the close supervision of individuals qualified in the handling and use of potentially hazardous chemicals.
-
Avoid the formation of dust.[5]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[6]
-
Keep away from heat, flames, and sparks.
Stability and Reactivity:
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Oxidizing agents.
Toxicological and Ecological Information
-
Acute Toxicity: No specific data is available, but the substance is considered harmful if swallowed or inhaled.
-
Ecological Information: No data is available regarding the persistence, degradability, bioaccumulative potential, or mobility in soil.[2] It is advised to prevent the substance from entering the environment.
Experimental Protocols
Detailed experimental protocols for key experiments such as toxicity assays are not provided in the publicly available safety data sheets. Researchers should consult specialized toxicological databases or conduct their own validated studies to determine specific toxicological profiles.
Visualized Workflow for Safe Chemical Handling
The following diagram illustrates a logical workflow for the safe handling of chemical substances like this compound, from initial assessment to final disposal.
Caption: General workflow for safe chemical handling.
References
Methodological & Application
Application Notes and Protocols: Hydrothermal Synthesis of Zinc Coordination Polymers with 4-Nitroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hydrothermal synthesis of zinc coordination polymers using 4-nitroisophthalic acid. This document outlines a generalized experimental protocol, presents representative data, and discusses potential applications, with a focus on areas relevant to drug development.
Introduction
Zinc coordination polymers, a class of metal-organic frameworks (MOFs), are crystalline materials formed by the self-assembly of zinc ions with organic bridging ligands. The use of this compound as a ligand is of particular interest due to the unique electronic and coordination properties imparted by the nitro group. These materials exhibit diverse structural topologies and possess promising functionalities for applications in catalysis, luminescence sensing, and drug delivery. The nitro functional group, while sometimes considered a toxicophore, is also a key component in various therapeutics, including antibacterial and antiparasitic agents, and can be utilized in the design of hypoxia-activated prodrugs.[1][2][3]
Generalized Experimental Protocol: Hydrothermal Synthesis
The following is a generalized protocol for the hydrothermal synthesis of a zinc coordination polymer with this compound. It is based on common methodologies reported for the synthesis of similar coordination polymers, which often include an auxiliary N-donor ligand to control the dimensionality and topology of the resulting framework.[4][5]
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂-nip)
-
Deionized Water
-
(Optional) N-donor auxiliary ligand (e.g., 2,2'-bipyridine, 1,3-bis(imidazol-1-ylmethyl)-benzene)
-
Teflon-lined stainless steel autoclave (25 mL capacity)
-
Drying oven
Procedure:
-
Reactant Mixture Preparation: In a typical synthesis, a mixture of a zinc salt (e.g., Zn(NO₃)₂·6H₂O, ~0.1 mmol) and this compound (~0.1 mmol) is dissolved in deionized water (~10-15 mL) in a beaker. If an auxiliary N-donor ligand is used, it is added at this stage in an equimolar or half-molar ratio to the zinc salt.
-
Solubilization: The mixture is stirred at room temperature for approximately 30 minutes to ensure homogeneity. Gentle heating or sonication can be applied if necessary to aid dissolution.
-
Hydrothermal Reaction: The resulting solution is transferred to a 25 mL Teflon-lined stainless steel autoclave. The autoclave is sealed and heated in an oven at a temperature typically ranging from 120°C to 180°C for 48 to 72 hours.[6][7][8]
-
Cooling: After the reaction is complete, the autoclave is allowed to cool slowly to room temperature over a period of 24 hours. Slow cooling is crucial for the formation of high-quality single crystals.
-
Product Isolation and Purification: The resulting crystalline product is collected by filtration. The crystals are then washed sequentially with deionized water and a low-boiling point organic solvent (e.g., ethanol or methanol) to remove any unreacted starting materials.
-
Drying: The purified product is dried in an oven at a moderate temperature (e.g., 60-80°C) for several hours.
Experimental Workflow
Caption: Generalized workflow for the hydrothermal synthesis of zinc coordination polymers.
Data Presentation
The following tables present representative quantitative data for zinc coordination polymers synthesized using 4-nitrophthalic acid (a close isomer of this compound), which can be considered analogous for characterization purposes.
Table 1: Representative Hydrothermal Synthesis Parameters
| Compound Formula | Reactants (molar ratio) | Solvent | Temp. (°C) | Time (h) | Ref. |
| [Zn(4-nph)(bib)] | Zn(II) : 4-H₂nph : bib (1:1:1) | Water | 160 | 72 | [9] |
| [Zn(4-NPA)(2,2-bipy)] | Zn(OAc)₂·2H₂O : 4-H₂NPA : 2,2-bipy (1:1:1) | Water | 160 | 72 | [5] |
| [Zn(4-NPA)(1,3-bimb)·H₂O] | Zn(OAc)₂·2H₂O : 4-H₂NPA : 1,3-bimb (1:1:1) | Water | 160 | 72 | [5] |
-
4-H₂nph = 4-nitrophthalic acid, bib = 1,4-bis(imidazol-1-yl)-butane, 4-H₂NPA = 4-nitrophthalic acid, 2,2-bipy = 2,2-bipyridine, 1,3-bimb = 1,3-bis(imidazol-1-ylmethyl)-benzene, Zn(OAc)₂ = Zinc Acetate
Table 2: Example Crystallographic Data for a Zinc-4-Nitrophthalate Coordination Polymer
| Parameter | [Zn(4-nph)(bib)][9] |
| Chemical Formula | C₁₈H₁₈N₅O₆Zn |
| Formula Weight | 477.74 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.3251(2) |
| b (Å) | 12.4503(3) |
| c (Å) | 16.6497(4) |
| α (°) | 88.487(3) |
| β (°) | 72.529(3) |
| γ (°) | 79.991(3) |
| Volume (ų) | 2009.8(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.579 |
Potential Applications in Drug Development and Research
Zinc coordination polymers, including those with nitro-substituted ligands, offer a versatile platform for various applications relevant to the pharmaceutical and biomedical fields.
Antibacterial and Antimicrobial Agents
Zinc-based MOFs have demonstrated notable antibacterial properties.[10] The slow release of zinc ions (Zn²⁺) from the framework can exert a toxic effect on bacteria, and these materials have shown efficacy against multiple drug-resistant bacteria.[11] The porous nature of these polymers can also be exploited to encapsulate and deliver other antimicrobial agents. The presence of the nitro group on the ligand may also contribute to the overall biological activity.[2]
Drug Delivery Systems
The tunable porosity and high surface area of coordination polymers make them excellent candidates for drug delivery systems.[12] They can be designed to encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[13] The release kinetics can be tailored by modifying the metal-ligand interactions within the polymer structure.[13]
Luminescence-Based Sensing
Many zinc coordination polymers exhibit strong luminescence, which can be harnessed for the development of highly sensitive and selective chemical sensors.[14] These sensors can be designed to detect biologically important molecules, such as neurotransmitters (e.g., dopamine) or metal ions (e.g., Fe³⁺), through luminescence quenching or enhancement mechanisms.[15][16][17] This capability is valuable for diagnostic applications and for studying biological processes.
Signaling Pathway Visualization
The interaction of these coordination polymers with biological systems can be conceptualized as a multi-step process. The following diagram illustrates a potential pathway from administration to therapeutic action, particularly in the context of drug delivery and antibacterial applications.
Caption: Conceptual diagram of the biological application pathway for a zinc coordination polymer.
References
- 1. mdpi.com [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Syntheses, Crystal Structures and Physical Properties of Four Zinc/Cadmium Coordination Polymers Based on 4-Nitrophthalic Acid and N-donor Auxiliary Ligands | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Crystal Structure of a New Zinc(II) Coordination Polymer Assembled by 4-Nitrophthalic Acid and Bis(imidazol) Ligands | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Zinc-based metal organic framework with antibacterial and anti-inflammatory properties for promoting wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Zn(II) Coordination Polymer: Luminescence Sensing for Fe3+ Ion and Used as Metal Gel Particles Against Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Catalytic Applications of Metal-Organic Frameworks Derived from 4-Nitroisophthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of Metal-Organic Frameworks (MOFs) synthesized from 4-nitroisophthalic acid and its isomer, 5-nitroisophthalic acid. The unique electronic properties imparted by the nitro functional group on the isophthalate linker make these MOFs promising candidates for a range of catalytic applications, from electrocatalysis to photocatalysis and beyond.
Introduction to this compound-Based MOFs in Catalysis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in tuning the properties of the resulting MOF. This compound is an attractive building block for catalytic MOFs due to the electron-withdrawing nature of the nitro group, which can enhance the catalytic reactivity of the metal centers.[1] These MOFs have shown potential in various catalytic fields, including electrocatalytic water splitting and photocatalytic degradation of pollutants.[1][2]
The applications detailed below focus on MOFs synthesized using 5-nitroisophthalic acid, an isomer of this compound, for which more extensive catalytic data is currently available in the scientific literature. The principles and protocols can often be adapted for other isomers with appropriate modifications.
Electrocatalytic Water Splitting
Cobalt-based MOFs synthesized with 5-nitroisophthalic acid have demonstrated significant potential as efficient and stable electrocatalysts for both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER), the two half-reactions of water splitting.[3]
Application Note: Co-MOF from 5-Nitroisophthalic Acid for HER and OER
A cobalt-based MOF, synthesized using 5-nitroisophthalic acid as the organic linker (herein referred to as Co-NIP-MOF), has shown promising activity for overall water splitting.[3] The presence of the nitro group on the linker can favorably modify the electronic structure of the cobalt centers, enhancing their catalytic performance.[1]
Key Performance Metrics:
| Catalyst | Reaction | Overpotential (mV) at 10 mA/cm² | Tafel Slope (mV/dec) |
| Co-NIP-MOF | HER | ~152 | Not Reported |
| Co-NIP-MOF | OER | ~180 | Not Reported |
Table 1: Electrocatalytic performance of a Co-MOF synthesized with 5-nitroisophthalic acid for water splitting. Data is indicative and may vary based on specific synthesis and testing conditions.[3]
Experimental Protocol: Synthesis of Co-NIP-MOF for Electrocatalysis
This protocol is adapted from the hydrothermal synthesis of cobalt-based MOFs.[3][4]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
5-Nitroisophthalic acid (H₂NIP)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Nickel foam (NF) or other conductive substrate
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve stoichiometric amounts of cobalt(II) nitrate hexahydrate and 5-nitroisophthalic acid in a solvent mixture, often containing DMF, ethanol, and water.
-
Hydrothermal Synthesis: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Place a piece of cleaned nickel foam into the autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 12-24 hours).
-
Product Collection and Washing: After cooling to room temperature, retrieve the nickel foam coated with the Co-NIP-MOF. Wash the product thoroughly with DMF and ethanol to remove any unreacted precursors and solvent.
-
Drying: Dry the Co-NIP-MOF-coated nickel foam in a vacuum oven at a suitable temperature (e.g., 60-80 °C) overnight.
Experimental Protocol: Electrochemical Measurements
Materials and Equipment:
-
Three-electrode electrochemical workstation
-
Co-NIP-MOF coated on a conductive substrate (working electrode)
-
Graphite rod or platinum wire (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
1.0 M KOH aqueous solution (electrolyte)
Procedure:
-
Electrolyte Preparation: Prepare a 1.0 M KOH solution by dissolving the appropriate amount of KOH in deionized water.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the Co-NIP-MOF as the working electrode, a graphite rod as the counter electrode, and an SCE as the reference electrode in the 1.0 M KOH electrolyte.
-
Linear Sweep Voltammetry (LSV): Record the polarization curves for HER and OER by sweeping the potential at a slow scan rate (e.g., 5 mV/s). The potential should be corrected for iR drop.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log |j|) to obtain the Tafel slope, which provides insight into the reaction mechanism.
-
Chronoamperometry: Assess the long-term stability of the catalyst by applying a constant potential and monitoring the current density over an extended period (e.g., 10-24 hours).
Proposed Mechanism of Water Splitting
The following diagram illustrates a simplified proposed mechanism for electrocatalytic water splitting at the surface of the Co-NIP-MOF.
Caption: Proposed reaction pathways for HER and OER on the Co-NIP-MOF surface.
Photocatalytic Degradation of Organic Pollutants
While specific studies on the photocatalytic activity of MOFs derived directly from this compound are emerging, the broader class of nitro-functionalized MOFs has shown promise in the degradation of organic pollutants in water.[5] The nitro groups can enhance the separation of photogenerated electron-hole pairs, a crucial step in photocatalysis.
Application Note: Nitro-Functionalized MOFs for Pollutant Degradation
MOFs containing nitro-functionalized linkers can act as photocatalysts for the degradation of organic dyes, such as methylene blue, under visible or UV light irradiation.[5][6] The catalytic activity is attributed to the generation of reactive oxygen species (ROS) that break down the complex organic molecules into simpler, less harmful compounds.
Experimental Protocol: Photocatalytic Degradation of Methylene Blue
This protocol provides a general procedure for evaluating the photocatalytic activity of a nitro-functionalized MOF.
Materials:
-
Nitro-functionalized MOF powder
-
Methylene blue (MB)
-
Deionized water
-
Photoreactor equipped with a visible or UV lamp
-
UV-Vis spectrophotometer
Procedure:
-
Catalyst Suspension: Disperse a specific amount of the MOF catalyst (e.g., 20-50 mg) in an aqueous solution of methylene blue of a known concentration (e.g., 10-20 mg/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photocatalytic Reaction: Irradiate the suspension with a light source (e.g., a 300W Xenon lamp with a cutoff filter for visible light). Take aliquots of the suspension at regular time intervals.
-
Analysis: Centrifuge the aliquots to remove the catalyst particles. Measure the concentration of methylene blue in the supernatant using a UV-Vis spectrophotometer by monitoring the absorbance at its characteristic wavelength (around 664 nm).
-
Data Analysis: Calculate the degradation efficiency as a percentage of the initial concentration. The kinetics of the reaction can often be fitted to a pseudo-first-order model.
Logical Workflow for Photocatalytic Degradation
The following diagram outlines the key steps involved in the photocatalytic degradation of an organic pollutant using a MOF catalyst.
References
- 1. Nanoporous lanthanide-carboxylate frameworks based on 5-nitroisophthalic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. From design to efficiency: cobalt-based MOFs for efficient and stable electrocatalysis in hydrogen and oxygen evolution reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00286A [pubs.rsc.org]
- 4. rua.ua.es [rua.ua.es]
- 5. Highly enhanced cationic dye adsorption from water by nitro-functionalized Zn-MOF nano/microparticles and a biomolecular binder for improving the reusability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Peroxymonosulfate activated M-MOF-74 (M = Co, Fe, Ni) visible light photocatalysts for methylene blue degradation enhancement - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Selective Gas Adsorption Using 4-Nitroisophthalic Acid MOFs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface areas, and tunable structures make them promising candidates for a variety of applications, including gas storage and separation.[1] This document provides detailed application notes and protocols for the use of MOFs synthesized with 4-nitroisophthalic acid for selective gas adsorption, with a particular focus on carbon dioxide capture.
The introduction of a nitro functional group onto the isophthalic acid linker can enhance the selective adsorption of CO2 due to the polar nature of the nitro group, which can lead to stronger interactions with quadrupolar CO2 molecules.[2] This makes this compound an attractive building block for designing MOFs with improved performance in CO2 separation from gas mixtures such as flue gas (primarily CO2 and N2).
Featured Material: UTSA-93 (CuBDC-NO2)
A notable example of a MOF synthesized with this compound is UTSA-93, also referred to as CuBDC-NO2. This copper-based MOF exhibits a compact pore structure that is optimized for capturing CO2.[2] The protocols and data presented below are primarily based on the characterization of this material.
Data Presentation
The following tables summarize the key performance metrics of UTSA-93 for selective gas adsorption.
Table 1: Physicochemical Properties of UTSA-93
| Property | Value |
| Chemical Formula | [Cu(BDC-NO2)(DMF)] |
| Topology | mot |
| Pore Size | 6.0 x 7.0 Ų |
Data sourced from[2]
Table 2: Gas Adsorption Capacities of Activated UTSA-93-a at 298 K and 1 atm
| Gas | Uptake Capacity (mmol g⁻¹) | Uptake Capacity (cm³ g⁻¹) |
| Carbon Dioxide (CO₂) | 2.40 | 53.8 |
| Nitrogen (N₂) | 0.15 | 3.4 |
Data sourced from[2]
Table 3: Selective CO₂ Adsorption Properties of UTSA-93-a
| Gas Mixture | Selectivity (CO₂/N₂) | Conditions |
| CO₂/N₂ (15:85) | 28 | 298 K, 1 atm |
Data sourced from[2]
Experimental Protocols
Synthesis of UTSA-93 (CuBDC-NO2)
This protocol describes the solvothermal synthesis of the copper-based MOF, UTSA-93, using this compound.
Materials:
-
This compound (H₂BDC-NO₂)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N'-dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Methanol (MeOH)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of copper(II) nitrate trihydrate in a solvent mixture of 5 mL of DMF and 5 mL of ethanol.
-
Seal the vial and place it in an oven at 85 °C for 48 hours.
-
After cooling to room temperature, blue crystals of UTSA-93 will have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF three times to remove any unreacted starting materials.
-
To activate the MOF, the solvent-exchanged sample is heated under vacuum.
Activation of UTSA-93
Activation is a crucial step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.
Materials:
-
As-synthesized UTSA-93 crystals
-
Methanol
-
Vacuum oven or Schlenk line
Procedure:
-
Immerse the as-synthesized crystals in methanol for 72 hours, refreshing the methanol every 24 hours. This process, known as solvent exchange, replaces the high-boiling DMF in the pores with the more volatile methanol.
-
Decant the methanol and transfer the crystals to a vacuum oven or a flask connected to a Schlenk line.
-
Heat the sample under a dynamic vacuum at 120 °C for 12 hours to remove the methanol and activate the MOF. The resulting activated material is denoted as UTSA-93-a.
Gas Adsorption Measurements
This protocol outlines the procedure for determining the gas adsorption properties of the activated MOF using a volumetric gas adsorption analyzer.
Equipment:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
-
Analysis tubes
-
Heating mantles for degassing
-
High-purity adsorptive gases (CO₂, N₂, CH₄) and helium for free space determination
Procedure:
a) Sample Preparation and Degassing:
-
Weigh approximately 100-200 mg of the activated MOF into a pre-weighed analysis tube.
-
Attach the tube to the degassing port of the analyzer.
-
Heat the sample to 120 °C under vacuum for at least 4 hours to ensure the removal of any adsorbed moisture or residual solvent.
b) Adsorption Isotherm Measurement:
-
After degassing, weigh the tube again to determine the exact mass of the degassed sample.
-
Transfer the analysis tube to the analysis port of the instrument.
-
Perform a free space measurement using helium.
-
For CO₂ and N₂ adsorption, conduct the analysis at 298 K using a water bath to maintain a constant temperature.
-
Introduce the adsorptive gas in controlled doses into the analysis tube and allow the pressure to equilibrate. The instrument records the amount of gas adsorbed at each equilibrium pressure.
-
Continue this process until the desired pressure range (e.g., up to 1 atm) is covered.
-
A desorption isotherm can be collected by systematically reducing the pressure.
c) Data Analysis:
-
The instrument software will generate the adsorption isotherm, plotting the amount of gas adsorbed (in cm³/g or mmol/g) as a function of relative or absolute pressure.
-
The Brunauer-Emmett-Teller (BET) surface area can be calculated from the nitrogen adsorption isotherm measured at 77 K (liquid nitrogen bath).
d) Selectivity Calculation:
-
The selectivity for CO₂ over N₂ can be estimated from the single-component isotherms using the Ideal Adsorbed Solution Theory (IAST).
-
The initial slopes of the adsorption isotherms at low pressures can also provide an indication of the selectivity.
Visualizations
References
Application Notes and Protocols for 4-Nitroisophthalic Acid-Based Sensors in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-nitroisophthalic acid-based coordination polymers and metal-organic frameworks (MOFs) as fluorescent sensors for the detection of various metal ions.
I. Application Notes
Introduction
This compound is a versatile organic linker used in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) that exhibit strong luminescence properties. These materials have emerged as promising candidates for selective and sensitive detection of metal ions in various media. The nitro group on the isophthalic acid backbone can modulate the electronic properties of the resulting framework, influencing its interaction with different metal cations and leading to changes in its fluorescence emission. This characteristic forms the basis of their application as "turn-off" or "turn-on" fluorescent sensors.
Principle of Detection
The sensing mechanism of this compound-based sensors primarily relies on fluorescence quenching or enhancement upon interaction with specific metal ions. The most common mechanism is fluorescence quenching, where the binding of a metal ion to the framework provides a non-radiative decay pathway for the excited state of the fluorophore, leading to a decrease in fluorescence intensity. The efficiency of this quenching is often proportional to the concentration of the metal ion, allowing for quantitative analysis. Factors influencing the selectivity and sensitivity include the nature of the central metal ion in the framework, the coordination environment, and the specific interactions with the target analyte.
Summary of Sensor Performance
The following table summarizes the quantitative data for various this compound-based sensors for metal ion detection.
| Sensor Material | Target Metal Ion | Detection Limit (LOD) | Stern-Volmer Constant (Ksv) (M⁻¹) | Reference |
| {[Cd(BIPA)(NIPA)]·2H₂O}n | Fe³⁺ | Trace amounts | Not specified | [1] |
| {[Cd(BIPA)(NIPA)]·2H₂O}n | Cu²⁺ | Trace amounts | Not specified | [1] |
| [Zn₂(bpyp)(nip)₂·1.5H₂O] | Fe³⁺ | 1.24 ppm | 1.13 x 10⁴ | [2] |
| {[Tb(5-NIA)(5-NIAH)(H₂O)₂]·CH₃CN}n | Cd²⁺ | Low limit of detection | Not specified | [3] |
| {[Tb(5-NIA)(5-NIAH)(H₂O)₂]·CH₃CN}n | Co²⁺ | Detectable | Not specified | [3] |
| {[Tb(5-NIA)(5-NIAH)(H₂O)₂]·CH₃CN}n | Fe³⁺ | Detectable | Not specified | [3] |
| {[Tb(5-NIA)(5-NIAH)(H₂O)₂]·CH₃CN}n | Fe²⁺ | Detectable | Not specified | [3] |
| {[Tb(5-NIA)(5-NIAH)(H₂O)₂]·CH₃CN}n | Pb²⁺ | Detectable | Not specified | [3] |
II. Experimental Protocols
Protocol 1: Synthesis of a Zn(II)-based Coordination Polymer Sensor for Fe³⁺ Detection
This protocol is based on the synthesis of [Zn₂(bpyp)(nip)₂·1.5H₂O] as described in the literature[2].
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,5-bis(pyrid-4-yl)pyridine (bpyp)
-
5-nitroisophthalic acid (H₂nip)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol), bpyp (0.05 mmol), and H₂nip (0.1 mmol) in a mixture of DMF (5 mL) and deionized water (5 mL).
-
Seal the autoclave and heat it to 120°C for 72 hours.
-
After cooling to room temperature, colorless block-shaped crystals are formed.
-
Collect the crystals by filtration, wash with DMF and deionized water, and dry in air.
Protocol 2: Fluorescence-Based Detection of Fe³⁺ Ions
Materials:
-
Synthesized Zn(II)-based coordination polymer
-
N,N-Dimethylformamide (DMF)
-
Stock solutions of various metal nitrate salts (e.g., Fe(NO₃)₃, Cu(NO₃)₂, etc.) in DMF.
Procedure:
-
Prepare a stable luminescent suspension of the Zn(II)-CP in DMF (e.g., 1 mg/mL).
-
In a fluorescence cuvette, place 2 mL of the CP suspension.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 320 nm).
-
Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Observe the quenching of the fluorescence intensity.
-
For selectivity studies, repeat the experiment with other metal ion solutions at the same concentration.
-
The quenching efficiency can be quantified using the Stern-Volmer equation: I₀/I = 1 + Ksv[M], where I₀ is the initial fluorescence intensity, I is the intensity in the presence of the metal ion, Ksv is the Stern-Volmer quenching constant, and [M] is the molar concentration of the metal ion.
III. Visualizations
Signaling Pathway for Fluorescence Quenching
Caption: Signaling pathway for metal ion-induced fluorescence quenching.
Experimental Workflow for Sensor Synthesis and Application
Caption: Experimental workflow from synthesis to sensing application.
References
Modulating Metal-Organic Framework Pore Size with 4-Nitroisophthalic Acid for Advanced Drug Delivery
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery. The ability to precisely modulate the pore size and chemical environment of MOFs is critical for controlling drug loading and release kinetics. This application note details the use of 4-nitroisophthalic acid as a functionalized organic linker to modulate the pore characteristics of MOFs for enhanced drug delivery applications. The introduction of the nitro group (-NO2) can influence the framework's topology, pore dimensions, and surface chemistry, thereby affecting its interaction with therapeutic molecules.
Principle of Pore Size Modulation
The pore size of a MOF is primarily determined by the length and geometry of the organic linker and the coordination geometry of the metal center. By employing functionalized linkers, such as this compound, it is possible to fine-tune the pore environment. The steric hindrance and electronic properties of the nitro group can lead to altered framework assembly compared to the parent isophthalic acid linker, resulting in different pore sizes and volumes. This modulation allows for the optimization of MOFs for specific drug molecules, enhancing loading capacity and controlling release profiles.
Applications in Drug Delivery
The tailored porosity and functionalized pore surfaces of MOFs synthesized with this compound offer significant advantages for drug delivery. The nitro groups can provide specific interaction sites for drug molecules through hydrogen bonding or dipole-dipole interactions, leading to higher drug loading efficiencies. Furthermore, the modulated pore size can be designed to match the dimensions of a target drug, enabling selective encapsulation and controlled release. A notable example is the use of a copper-based MOF with a nitro-functionalized isophthalic acid linker for the loading and delivery of the non-steroidal anti-inflammatory drug, ibuprofen.[1]
Data Presentation
The following table summarizes the key porosity and drug loading characteristics of a representative MOF synthesized with a nitro-functionalized isophthalic acid linker and compares it with a benchmark MOF.
| Metal-Organic Framework (MOF) | Organic Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Drug Loaded | Drug Loading Capacity (mg/g) |
| Cu-NPD MOF | 5-Nitroisophthalic acid & N3ttb | Cu(II) | Data not available in abstract | Data not available in abstract | Data not available in abstract | Ibuprofen | 916.44 |
| Functionalized Cu-NPD MOF-ED | 5-Nitroisophthalic acid & N3ttb (ethylenediamine functionalized) | Cu(II) | Data not available in abstract | Data not available in abstract | Data not available in abstract | Ibuprofen | 1530.20 |
| Benchmark MOF-5 | 1,4-Benzenedicarboxylic acid | Zn(II) | 260 - 4400 | 0.92 - 1.04 | ~12 | - | - |
Note: Specific BET surface area, pore volume, and pore size data for the Cu-NPD MOF were not available in the reviewed abstract, but BET analysis was performed. The data for MOF-5 is provided for general comparison of porosity values.[2]
Experimental Protocols
I. Synthesis of a Copper-Nitroisophthalate MOF (Representative Protocol)
This protocol is based on the synthesis of a copper(II) MOF with 5-nitroisophthalic acid.[1]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined autoclave
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.5 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve copper(II) nitrate trihydrate (0.5 mmol) in 10 mL of ethanol.
-
Combine the two solutions in a 50 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 80 °C for 12 hours.
II. Characterization of the MOF
1. Powder X-Ray Diffraction (PXRD):
-
Confirm the crystallinity and phase purity of the synthesized MOF by comparing the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data.
2. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Activate the MOF sample by heating under vacuum to remove solvent molecules from the pores.
-
Perform nitrogen adsorption-desorption measurements at 77 K to determine the BET surface area, pore volume, and pore size distribution.
III. Drug Loading Protocol (Ibuprofen)
This protocol is adapted from the loading of ibuprofen into a copper-based MOF.[1]
Materials:
-
Synthesized and activated Copper-Nitroisophthalate MOF
-
Ibuprofen
-
Ethanol
Procedure:
-
Suspend 50 mg of the activated MOF in a solution of 100 mg of ibuprofen dissolved in 20 mL of ethanol.
-
Stir the suspension at room temperature for 24 hours to allow for the diffusion of ibuprofen into the MOF pores.
-
Collect the ibuprofen-loaded MOF by centrifugation.
-
Wash the product with ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of loaded ibuprofen using techniques such as UV-Vis spectroscopy by measuring the concentration of ibuprofen in the supernatant before and after loading.
Visualizations
Caption: Workflow for the synthesis of a Metal-Organic Framework using this compound.
References
Application Notes and Protocols for Post-Synthetic Modification of 4-Nitroisophthalic Acid MOFs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) derived from 4-nitroisophthalic acid. The primary focus is on the reduction of the nitro functional group to an amino group, a critical transformation for enhancing the functionality of these materials, particularly for applications in drug delivery and catalysis. Detailed experimental protocols and characterization data are provided to guide researchers in the synthesis and modification of these promising porous materials.
Introduction to Post-Synthetic Modification of this compound MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The ability to tailor their pore size, surface area, and chemical functionality makes them highly attractive for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[1][2] Post-synthetic modification (PSM) is a powerful strategy to introduce or alter functional groups within a pre-synthesized MOF structure without disrupting its framework integrity.[3]
This document focuses on MOFs synthesized using this compound as the organic linker. The nitro group serves as a versatile handle for PSM, primarily through its reduction to an amino group (-NH2). This transformation is particularly valuable as the resulting amino group can enhance the MOF's properties in several ways:
-
Improved Drug Loading and Release: The amino group can interact with drug molecules through hydrogen bonding and other non-covalent interactions, leading to higher drug loading capacities and more controlled release profiles.[1][4]
-
Enhanced Biocompatibility: The introduction of amino groups can improve the biocompatibility of the MOF, a crucial factor for in vivo applications.[4]
-
Catalytic Activity: The amino group can act as a basic catalytic site or be further functionalized to introduce other catalytically active moieties.
-
Sensing Applications: The amino group can serve as a recognition site for the detection of various analytes.
A prominent example of a MOF that can be synthesized with a nitro-functionalized linker is from the DUT-5 series. By employing a mixed-linker approach, the properties of the resulting framework can be finely tuned.[5]
Experimental Protocols
Synthesis of a this compound-Based MOF (Based on a DUT-5 analogue)
This protocol describes the synthesis of a mixed-linker MOF isoreticular to DUT-5, incorporating both 4,4′-biphenyldicarboxylic acid and 2-nitro-4,4′-biphenyldicarboxylic acid.
Materials:
-
4,4′-Biphenyldicarboxylic acid (H2BPDC)
-
2-Nitro-4,4′-biphenyldicarboxylic acid (H2BPDC-NO2)
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a glass vial, dissolve a mixture of H2BPDC and H2BPDC-NO2 in the desired molar ratio in DMF.
-
Add a solution of Zn(NO3)2·6H2O in DMF to the linker solution.
-
Seal the vial and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, decant the mother liquor.
-
Wash the resulting crystals with fresh DMF and then with methanol to remove unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the synthesized MOF under vacuum.
Post-Synthetic Reduction of the Nitro-Functionalized MOF
This protocol details the reduction of the nitro groups within the MOF to amino groups.
Materials:
-
Nitro-functionalized MOF
-
Ethanol
-
Sodium borohydride (NaBH4) or another suitable reducing agent (e.g., SnCl2·2H2O)
-
Deionized water
Procedure:
-
Suspend the synthesized nitro-functionalized MOF in a suitable solvent, such as ethanol.
-
Add an excess of the reducing agent (e.g., sodium borohydride) to the suspension.
-
Stir the reaction mixture at room temperature for a specified duration (e.g., 24-48 hours).
-
After the reaction is complete, collect the solid product by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and ethanol to remove any unreacted reducing agent and byproducts.
-
Dry the resulting amino-functionalized MOF under vacuum.
Characterization of Parent and Modified MOFs
Thorough characterization is essential to confirm the successful synthesis and post-synthetic modification of the MOF.
Table 1: Physicochemical Properties of a Nitro-Functionalized DUT-5 Analogue Before and After Post-Synthetic Reduction.
| Property | Nitro-Functionalized MOF | Amino-Functionalized MOF |
| BET Surface Area (m²/g) | ~1200 - 1500 | ~1000 - 1300 |
| Pore Volume (cm³/g) | ~0.5 - 0.7 | ~0.4 - 0.6 |
| Key FT-IR Peaks (cm⁻¹) | ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) | ~3400-3300 (N-H stretch), disappearance of NO₂ peaks |
| Powder X-ray Diffraction | Crystalline pattern consistent with DUT-5 topology | Crystalline pattern retained, confirming framework integrity |
Note: The specific values can vary depending on the exact synthesis conditions and the ratio of the two linkers used.
Application in Drug Delivery: Curcumin Loading and Release
Amino-functionalized MOFs have shown significant promise as carriers for the anticancer drug curcumin. The presence of amino groups enhances the loading capacity and provides a more sustained release profile compared to their non-functionalized counterparts.[4]
Table 2: Curcumin Loading and Release in Amino-Functionalized MOF.
| Parameter | Value |
| Drug Loading Capacity (%) | ~55% |
| Release Profile | Sustained release over an extended period |
The enhanced performance of the amino-functionalized MOF is attributed to the favorable interactions (e.g., hydrogen bonding) between the amino groups of the MOF and the functional groups of the curcumin molecule.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and post-synthetic modification of this compound MOFs.
Caption: Workflow for the synthesis and functionalization of this compound MOFs.
Drug Delivery Mechanism
This diagram depicts the proposed mechanism for the enhanced loading and release of a drug molecule within an amino-functionalized MOF.
Caption: Enhanced drug loading via hydrogen bonding in an amino-functionalized MOF.
References
- 1. Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs [eureka.patsnap.com]
- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Single-Crystal Growth of 4-Nitroisophthalic Acid-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and characterization of single-crystal Metal-Organic Frameworks (MOFs) utilizing 4-nitroisophthalic acid as the organic linker. These materials are of significant interest in drug development due to their high porosity and tunable functionality.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The use of this compound as a linker introduces a nitro functional group into the framework, which can be leveraged for further functionalization or can influence the material's properties, making it a person of interest for applications such as drug delivery.[2][3] The ability to grow these MOFs as single crystals is crucial for definitively determining their structure and properties through techniques like single-crystal X-ray diffraction.[4]
Experimental Protocols
The following protocols are generalized methods for the synthesis of single-crystal this compound-based MOFs. The specific metal salt, solvent system, and reaction conditions may require optimization for specific target structures.
Protocol 1: Solvothermal Synthesis of a Zn-Based 4-Nitroisophthalate MOF
This protocol describes the solvothermal synthesis of a hypothetical zinc-based MOF using this compound.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (C₈H₅NO₆)[5]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation Vials or Teflon-lined Stainless Steel Autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.15 mmol of Zinc Nitrate Hexahydrate in 8 mL of DMF.
-
To this solution, add 0.10 mmol of this compound.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a preheated oven at 110 °C for 72 hours.
-
After the reaction is complete, allow the oven to cool slowly to room temperature.
-
Colorless, block-shaped single crystals should be visible in the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the crystals under a vacuum at 60 °C for 12 hours to remove residual solvent.
Data Presentation
The following table summarizes the key experimental parameters for the solvothermal synthesis of the Zn-based 4-nitroisophthalate MOF.
| Parameter | Value |
| Metal Precursor | Zinc Nitrate Hexahydrate |
| Organic Linker | This compound |
| Metal:Linker Molar Ratio | 3:2 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 110 °C |
| Reaction Time | 72 hours |
| Crystal Appearance | Colorless, block-shaped |
Visualization of Experimental Workflow
Characterization of this compound-Based MOFs
To confirm the successful synthesis and determine the properties of the MOF, the following characterization techniques are essential.
| Characterization Technique | Purpose | Expected Outcome for Successful Synthesis |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic arrangement of the crystal.[4] | A well-defined crystal structure with the expected coordination of the metal ions and the 4-nitroisophthalate linker. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline material and to be used as a fingerprint for the synthesized MOF.[6] | A diffraction pattern that matches the simulated pattern from the single-crystal structure, indicating a pure product. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[6] | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at a higher temperature. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups to the metal center.[4] | The presence of characteristic peaks for the nitro group and the absence of the carboxylic acid O-H stretch, with a shift in the carboxylate stretches, indicating coordination. |
| Gas Adsorption (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, depending on the pore size, indicating a porous material with a significant surface area. |
Logical Relationship of Synthesis and Characterization
References
- 1. m.youtube.com [m.youtube.com]
- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 4. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H5NO6 | CID 3062438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 4-Nitroisophthalic Acid-Based Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of coordination polymers based on 4-nitroisophthalic acid. The information is intended to guide researchers in transitioning from laboratory-scale batch syntheses to more scalable and continuous production methods, which are crucial for industrial applications, including drug development and delivery.
Introduction
Coordination polymers, including metal-organic frameworks (MOFs), constructed from this compound have garnered significant interest due to their potential applications in gas storage, catalysis, sensing, and drug delivery. The nitro functional group on the isophthalic acid linker can be leveraged for further post-synthetic modification or can influence the material's properties, such as its interaction with guest molecules. However, the translation of these promising materials from academic research to industrial application is often hindered by challenges in scalable and cost-effective synthesis.
This document outlines key considerations and provides adaptable protocols for the scale-up of this compound-based coordination polymers, with a focus on continuous flow synthesis, a method well-suited for larger-scale production.
Synthesis Methodologies: From Batch to Continuous Flow
While traditional solvothermal and hydrothermal batch methods are suitable for laboratory-scale synthesis, they often suffer from long reaction times, poor reproducibility, and difficulties in scaling up. Continuous flow synthesis has emerged as a promising alternative, offering advantages such as precise control over reaction parameters, enhanced heat and mass transfer, improved safety, and the potential for automated, high-throughput production.
Key Synthesis Parameters
The successful synthesis of this compound-based coordination polymers, regardless of the method, is dependent on several critical parameters that influence the final product's properties, such as crystallinity, particle size, and porosity.
Table 1: Key Synthesis Parameters and Their Impact
| Parameter | Effect on Product Properties | Typical Range (Lab-Scale) | Considerations for Scale-up |
| Metal Source | Determines the secondary building units (SBUs) and overall framework topology. | Copper(II) salts (e.g., nitrate, acetate), Zinc(II) salts, Lanthanide(III) salts. | Cost and availability of the metal salt are critical for large-scale production. |
| Ligand-to-Metal Ratio | Influences the coordination environment and can affect phase purity. | 1:1 to 1:3 | Stoichiometry needs to be precisely controlled in continuous flow systems to ensure consistent product quality. |
| Solvent System | Affects the solubility of precursors and can act as a template for pore formation. | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water. | Solvent choice for scale-up should consider cost, toxicity, and ease of recycling. Greener solvents are preferred. |
| Temperature | Influences reaction kinetics and crystal growth. | 80 - 180 °C | Higher temperatures can accelerate the reaction but may lead to side reactions. Precise temperature control is crucial in flow reactors. |
| Reaction Time / Residence Time | Affects crystal size and crystallinity. | 12 - 72 hours (Batch) | In continuous flow, residence time (minutes to hours) is a key parameter for controlling product characteristics. |
| pH / Modulators | Can influence the deprotonation of the ligand and the formation of specific SBUs. | Addition of acids (e.g., nitric acid) or bases (e.g., triethylamine). | The use of modulators can be integrated into the precursor streams of a continuous flow system. |
Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound-based coordination polymers. Protocol 1 describes a typical lab-scale batch synthesis, while Protocol 2 outlines a representative continuous flow synthesis for scale-up.
Protocol 1: Lab-Scale Solvothermal Batch Synthesis of a Cu(II)-4-Nitroisophthalate MOF
This protocol is based on typical procedures for the synthesis of copper-based MOFs.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (H₂-nip)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Copper(II) nitrate trihydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in the vial and sonicate for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a crystalline product will have formed.
-
Decant the mother liquor and wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Activate the material by solvent exchange with ethanol for 3 days, replacing the ethanol daily.
-
Dry the product under vacuum at 150 °C for 12 hours to obtain the final porous material.
Table 2: Typical Characterization Data for a Lab-Scale Cu(II)-4-Nitroisophthalate MOF
| Characterization Technique | Expected Results |
| Powder X-Ray Diffraction (PXRD) | Crystalline pattern with characteristic peaks. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Peaks corresponding to carboxylate stretches (asymmetric and symmetric) and nitro group vibrations. |
| Thermogravimetric Analysis (TGA) | Stepwise weight loss corresponding to the removal of guest molecules and framework decomposition. |
| Brunauer-Emmett-Teller (BET) Surface Area | Varies depending on the specific structure, typically in the range of 500-1500 m²/g. |
Protocol 2: Scalable Continuous Flow Synthesis of a Cu(II)-4-Nitroisophthalate MOF
This protocol is an adaptable template for a continuous flow process, inspired by established methods for other MOFs like Cu-BTC.[1][2][3] The specific parameters will require optimization for the target this compound-based MOF.
Equipment:
-
Two high-pressure liquid chromatography (HPLC) pumps
-
T-mixer
-
Heated tubular reactor (e.g., stainless steel or PFA tubing in a heated bath or column oven)
-
Back-pressure regulator
-
Collection vessel
Precursor Solutions:
-
Solution A (Metal): 25 mM Copper(II) nitrate trihydrate in a 1:1 (v/v) mixture of ethanol and water.
-
Solution B (Ligand): 25 mM this compound in a 1:1 (v/v) mixture of ethanol and water, with a small amount of base (e.g., NaOH) to aid dissolution if necessary.
Procedure:
-
Set the temperature of the tubular reactor to 150 °C.
-
Set the back-pressure regulator to maintain a system pressure of 10 bar to prevent solvent boiling.
-
Pump Solution A and Solution B at equal flow rates (e.g., 5 mL/min each for a total flow rate of 10 mL/min) through the HPLC pumps.
-
The two solutions converge at the T-mixer, initiating the reaction.
-
The reaction mixture flows through the heated tubular reactor. The residence time is determined by the reactor volume and the total flow rate. For a 100 mL reactor and a 10 mL/min flow rate, the residence time would be 10 minutes.
-
The product slurry exits the reactor and is cooled before being collected in the collection vessel.
-
The collected product is then subjected to centrifugation or filtration to separate the solid material.
-
Wash the product with ethanol (3 x 50 mL) and dry under vacuum at 150 °C for 12 hours.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis Parameters
| Parameter | Lab-Scale Batch | Scalable Continuous Flow |
| Reaction Time | 24 hours | 10 minutes (residence time) |
| Temperature | 120 °C | 150 °C |
| Pressure | Autogenous | 10 bar |
| Solvent Volume | 10 mL | Scalable with flow rate |
| Productivity | mg to g scale | g/h to kg/day potential |
| Process Control | Limited | High (precise control of T, P, flow rate) |
Visualizing Workflows and Relationships
Experimental Workflow for Scale-up Synthesis
The following diagram illustrates the general workflow for the scale-up synthesis of this compound-based coordination polymers using a continuous flow system.
Caption: Workflow for continuous flow synthesis of coordination polymers.
Relationship Between Synthesis Parameters and Product Properties
The interplay of various synthesis parameters ultimately dictates the properties of the final material. Understanding these relationships is key to optimizing the synthesis for a desired application.
Caption: Influence of synthesis parameters on product properties.
Conclusion
The scale-up of this compound-based coordination polymers is a critical step towards their real-world application. Continuous flow synthesis offers a robust and scalable platform for their production. The protocols and data presented herein provide a foundation for researchers to develop and optimize their own scale-up processes. Careful control of synthesis parameters is essential to achieve the desired material properties for applications ranging from industrial catalysis to advanced drug delivery systems. Further research into green solvents and techno-economic analysis will continue to drive the commercial viability of these versatile materials.[4][5][6][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Continuous flow catalysis with CuBTC improves reaction time for synthesis of xanthene derivatives [frontiersin.org]
- 3. Continuous flow catalysis with CuBTC improves reaction time for synthesis of xanthene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 7. Techno-economic Analysis of Metal–Organic Frameworks for Hydrogen and Natural Gas Storage (Journal Article) | OSTI.GOV [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Nitroisophthalic Acid MOF Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing Metal-Organic Frameworks (MOFs) using 4-nitroisophthalic acid as an organic linker. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges and optimize synthesis outcomes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound MOFs.
Q1: The product obtained is an amorphous powder, not crystalline. How can I promote crystallinity?
A1: Amorphous products typically result from rapid precipitation, preventing the formation of an ordered crystalline structure. To promote crystallinity, consider the following adjustments:
-
Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Higher temperatures can provide the necessary energy to overcome the activation barrier for crystal nucleation and growth.
-
Solvent System: The choice of solvent is critical. While DMF is commonly used, its rapid decomposition at high temperatures can sometimes hinder crystal growth. Consider using a co-solvent system, such as DMF/ethanol or DMF/water, to modify the solubility of the reactants and byproducts.[1] DEF (N,N-diethylformamide) or DMA (N,N-dimethylacetamide) can be alternatives to DMF.
-
Modulators: Introduce a modulator, such as a monocarboxylic acid (e.g., formic acid, acetic acid, or benzoic acid), to the reaction mixture. Modulators compete with the this compound for coordination to the metal centers, which can slow down the nucleation and growth rates, favoring the formation of larger, more well-defined crystals.[1]
-
pH Adjustment: The deprotonation of the carboxylic acid groups is essential for coordination. The addition of a small amount of a base (e.g., triethylamine) can facilitate this process. Conversely, in some systems, adding a small amount of acid (e.g., HCl) can control the metal salt hydrolysis and improve crystal quality.[1]
Q2: The Powder X-Ray Diffraction (PXRD) pattern of my product shows peaks that do not match the target MOF, indicating the presence of impurities. What are common byproducts and how can I avoid them?
A2: The formation of unintended crystalline phases is a common challenge in MOF synthesis. These byproducts can be denser, more thermodynamically stable phases or MOFs with a different stoichiometry. To minimize their formation:
-
Reactant Concentration: High concentrations of the metal salt and linker can sometimes favor the formation of less porous, more stable phases. Try decreasing the concentration of your reactants.
-
Modulator Concentration: The concentration of the modulator is a critical parameter. An insufficient amount may not effectively prevent the formation of dense phases, while an excess can inhibit the formation of the desired product altogether. Systematically screen a range of modulator concentrations to find the optimal ratio.
-
Reaction Time and Temperature: The kinetic and thermodynamic products of a reaction can differ. The desired MOF might be a kinetically favored product that forms at lower temperatures or shorter reaction times. Conversely, it might require longer reaction times at higher temperatures to form as the thermodynamically stable product. A systematic screening of both time and temperature is recommended.
Q3: The yield of the desired MOF is consistently low. What factors could be contributing to this and how can I improve it?
A3: Low yields can be attributed to several factors, from incomplete reaction to product degradation. Consider these points:
-
Solubility of Reactants: Ensure that both the metal salt and this compound are fully dissolved in the solvent before heating. Sonication can aid in dissolution.
-
Reaction Time: The reaction may not be reaching completion. Try extending the reaction time.
-
pH of the Reaction Mixture: As mentioned, the pH can significantly influence the deprotonation of the linker and its coordination to the metal center. Experiment with small additions of a base or acid to optimize the reaction conditions.
-
Product Isolation: During the washing and activation steps, some of the product may be lost. Ensure careful handling, especially during centrifugation and decanting of the solvent.
-
Framework Stability: MOFs can sometimes be unstable in certain solvents. If you are performing a solvent exchange before activation, ensure the chosen solvent does not degrade the framework. For instance, some zinc-based MOFs are known to be sensitive to water.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the solvothermal synthesis of a this compound MOF?
A1: A general starting point for a solvothermal synthesis in a 20 mL vial would be to combine the metal salt (e.g., zinc nitrate, copper nitrate) and this compound in a 1:1 or 2:1 molar ratio in N,N-dimethylformamide (DMF). The addition of a modulator, such as benzoic acid, is often beneficial. The sealed vial is then heated in an oven at a temperature typically ranging from 100 to 180°C for 24 to 72 hours.
Q2: How does the nitro group on the isophthalic acid linker affect the synthesis conditions?
A2: The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid groups compared to unsubstituted isophthalic acid. This can affect the deprotonation and coordination process, potentially requiring adjustments to the pH of the reaction mixture or the choice of base if one is used.
Q3: What is the role of a modulator in the synthesis of this compound MOFs?
A3: A modulator is a substance, typically a monocarboxylic acid, that competes with the multitopic linker (this compound) in coordinating to the metal centers. This competition can slow down the rate of framework formation, which often leads to the growth of larger and higher-quality crystals by allowing for the correction of defects during crystal growth. Modulators can also influence the resulting morphology and defect density of the MOF crystals.
Q4: What are the best practices for activating a this compound MOF after synthesis?
A4: Activation involves the removal of solvent molecules from the pores of the MOF. A common procedure is as follows:
-
Washing: After synthesis, wash the crystalline product with fresh DMF several times to remove unreacted starting materials.[1]
-
Solvent Exchange: Exchange the high-boiling DMF with a more volatile solvent like ethanol or acetone by soaking the crystals in the new solvent for an extended period, replacing the solvent multiple times.[1][2]
-
Drying: Heat the solvent-exchanged MOF under vacuum at an elevated temperature (e.g., 100-150°C) to remove the volatile solvent and activate the framework for applications like gas sorption.[3] The specific temperature should be below the decomposition temperature of the MOF.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for the synthesis of MOFs using isophthalic acid derivatives. These can serve as a starting point for optimizing the synthesis of this compound MOFs.
Table 1: Solvothermal Synthesis Parameters for Isophthalic Acid-based MOFs
| Metal Salt | Linker | Molar Ratio (Metal:Linker) | Solvent | Temperature (°C) | Time (h) | Modulator |
| Zn(NO₃)₂·6H₂O | 5-methylisophthalic acid | 1:1 | DEF | 100 | 24 | None |
| Cu(NO₃)₂·2.5H₂O | 5-aminoisophthalic acid | 1:1.6 | DMF/H₂O (4:1) | 100 | 4-6 | None |
| La(NO₃)₃·6H₂O | 5-nitroisophthalic acid | 1:2 | DMF/H₂O (1:2) | - | - | 2,4,5-tri(4-pyridyl)-imidazole (template) |
| Co(NO₃)₂·6H₂O | 5-nitroisophthalic acid | - | DMF/Ethanol (1:1) | - | - | None |
Table 2: Influence of Modulators on MOF Synthesis (General Observations)
| Modulator Type | Typical Concentration (equivalents to linker) | Effect on Crystallinity | Effect on Crystal Size |
| Formic Acid | 10 - 50 | Can improve | Generally decreases |
| Acetic Acid | 10 - 100 | Can improve | Can increase or decrease |
| Benzoic Acid | 10 - 100 | Often improves | Generally increases |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Zinc-based this compound MOF
This protocol is a representative starting point and may require optimization.
-
Reactant Preparation: In a 20 mL glass vial, combine:
-
Zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg)
-
This compound (e.g., 0.1 mmol, 21.1 mg)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Benzoic acid (modulator, e.g., 10 equivalents, ~122 mg)
-
-
Solubilization: Sonicate the mixture for 15-20 minutes until all solids are completely dissolved.
-
Reaction: Tightly cap the vial and place it in a preheated oven at 120°C for 48 hours.
-
Cooling and Isolation: Allow the vial to cool down to room temperature slowly. Crystals should form at the bottom of the vial. Carefully decant the mother liquor.
-
Washing: Add 10 mL of fresh DMF to the vial, cap it, and let it stand for 8-12 hours to wash out unreacted starting materials. Repeat this washing step at least three times.
-
Solvent Exchange: After the final DMF wash, decant the solvent and add 10 mL of a volatile solvent such as ethanol. Let it stand for 8-12 hours. Repeat this step twice more with fresh ethanol.
-
Activation: After the final ethanol wash, decant the ethanol. Dry the sample under a dynamic vacuum at 120-150°C overnight to remove the solvent from the pores. The activated MOF is now ready for characterization.
Visualizations
Caption: A general workflow for the solvothermal synthesis of a this compound MOF.
References
Preventing byproduct formation in 4-Nitroisophthalic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitroisophthalic acid. The information is designed to help prevent byproduct formation and address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the synthesis of this compound?
A1: The most common byproduct depends on the synthetic route employed:
-
Nitration of Isophthalic Acid: The primary byproduct is the isomeric 5-nitroisophthalic acid . The ratio of these isomers is sensitive to reaction conditions. Older studies have shown that nitration of isophthalic acid with absolute nitric acid at 30°C can result in approximately 96.9% 5-nitroisophthalic acid and 3.1% this compound.[1]
-
Oxidation of 4-Nitro-m-xylene: Incomplete oxidation can lead to intermediate products such as 3-methyl-4-nitrobenzoic acid . Over-oxidation is less common but can result in degradation of the aromatic ring under harsh conditions.
-
Esterification Reactions: When preparing esters of this compound, potential byproducts include the monoester due to incomplete esterification and impurities carried over from the starting material, such as esters of 5-nitroisophthalic acid .[2][3]
Q2: How can I minimize the formation of the 5-nitroisophthalic acid isomer during the nitration of isophthalic acid?
A2: While the formation of the 5-nitro isomer is thermodynamically favored, its proportion can be influenced by carefully controlling reaction parameters. Continuous flow reactors, for example, have been shown to improve selectivity and reduce byproducts in the synthesis of 5-nitroisophthalic acid by enabling precise control over temperature and reaction time.[4] For maximizing the 4-nitro isomer, exploring alternative synthetic routes like the oxidation of 4-nitro-m-xylene might be more effective.
Q3: I am seeing a significant amount of monoester byproduct in my esterification reaction. How can I improve the yield of the diester?
A3: The formation of a monoester is typically due to an incomplete reaction. To drive the reaction to completion and increase the yield of the diester, consider the following:
-
Use of Excess Alcohol: Employing a large excess of the alcohol can shift the equilibrium towards the formation of the diester.[2]
-
Reaction Time: Increasing the reaction time can allow for the complete conversion of the monoester to the diester. A reaction time of 4 to 5 hours is suggested in some protocols.[2]
-
Water Removal: The water formed during the reaction can be removed to prevent the reverse reaction (hydrolysis).
-
Purification: If monoester formation persists, it can be removed during work-up. For instance, treating the reaction mixture with an aqueous base can separate the acidic monoester and any unreacted diacid from the desired diester.[3]
Q4: What are the potential byproducts when reducing the nitro group of this compound to an amino group?
A4: The reduction of aromatic nitro compounds can sometimes lead to byproducts depending on the reducing agent and reaction conditions. Potential byproducts include:
-
Hydroxylamines: Incomplete reduction can result in the formation of the corresponding hydroxylamine.[5]
-
Azo and Azoxy Compounds: These can be formed through the condensation of intermediates, especially under certain reducing conditions (e.g., using metal hydrides).
-
Products of Carboxylic Acid Reduction: Strong reducing agents like lithium aluminum hydride are generally not recommended as they can also reduce the carboxylic acid groups.
Common and effective methods for the reduction of nitroarenes to anilines include catalytic hydrogenation (e.g., with Pd/C) and the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl).[5][6]
Troubleshooting Guides
Issue 1: Isomeric Impurities Detected in the Final Product
This guide helps to identify and resolve issues related to the presence of isomeric byproducts, primarily 5-nitroisophthalic acid.
Troubleshooting Workflow:
References
- 1. dwc.knaw.nl [dwc.knaw.nl]
- 2. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 4. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Yield of 4-Nitroisophthalic Acid Coordination Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 4-nitroisophthalic acid coordination polymers. The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting guides in a user-friendly question-and-answer format.
Experimental Protocols
A successful synthesis of this compound coordination polymers relies on the careful control of reaction conditions. While specific parameters can vary depending on the chosen metal center and desired topology, the following solvothermal method serves as a general starting point.
General Solvothermal Synthesis of a this compound Coordination Polymer
This protocol is a generalized procedure adapted from methodologies reported for similar carboxylate-based coordination polymers.
Materials:
-
This compound (H₂nip)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Cd(NO₃)₂·4H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water)
-
Auxiliary ligands (optional, e.g., 2,2'-bipyridine, 1,3-bis(imidazol-1-ylmethyl)-benzene)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, this compound and the corresponding metal salt are combined in a specific molar ratio (e.g., 1:1 or 1:2) in a Teflon-lined autoclave.
-
An appropriate solvent or a mixture of solvents is added to the vessel. The choice of solvent is crucial as it influences the solubility of the reactants and the final structure of the coordination polymer.[1]
-
If an auxiliary N-donor ligand is used, it is added to the mixture at this stage.
-
The autoclave is sealed and heated to a specific temperature (typically between 100°C and 180°C) for a duration ranging from 24 to 72 hours.
-
After the reaction is complete, the autoclave is allowed to cool down slowly to room temperature.
-
The resulting crystalline product is collected by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried under vacuum.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound coordination polymers and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction: The reaction time or temperature may be insufficient for the reaction to proceed to completion. | Increase the reaction time in 12-hour increments or raise the temperature by 10-20°C. Monitor the reaction progress to find the optimal conditions. |
| Poor solubility of reactants: this compound or the metal salt may not be sufficiently soluble in the chosen solvent. | Try a different solvent or a solvent mixture (e.g., DMF/water, ethanol/water). The use of co-solvents can enhance the solubility of reactants. | |
| Unfavorable pH: The deprotonation of the carboxylic acid groups is crucial for coordination. The pH of the reaction mixture might not be optimal. | The addition of a small amount of a base (e.g., triethylamine or NaOH) can facilitate the deprotonation of the ligand. However, excess base can lead to the precipitation of metal hydroxides.[2] | |
| Amorphous Product or Poor Crystallinity | Rapid precipitation: The coordination polymer may be precipitating too quickly, preventing the formation of an ordered crystalline structure. | Decrease the reaction temperature to slow down the nucleation and crystal growth rate. Using a modulator, such as a monocarboxylic acid (e.g., acetic acid), can also help control the crystal growth.[3] |
| Inappropriate solvent: The solvent system may not be suitable for promoting crystal growth. | Experiment with different solvents or solvent ratios. The polarity and coordinating ability of the solvent can significantly impact crystallinity. | |
| Formation of Undesired Phases or Impurities | Reaction temperature: The chosen temperature may favor the formation of a thermodynamically stable but undesired phase. | Systematically vary the reaction temperature. Different crystalline phases can often be obtained from the same set of reactants at different temperatures. |
| Incorrect reactant ratio: The molar ratio of the ligand to the metal salt can influence the final structure and may lead to the formation of multiple products. | Systematically vary the ligand-to-metal ratio to find the optimal stoichiometry for the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of this compound coordination polymers?
A1: While several factors are important, the choice of solvent and the reaction temperature are often the most critical parameters influencing the yield and crystallinity of the final product. The solvent system affects the solubility of the reactants and can play a role in templating the structure of the coordination polymer. Temperature influences the reaction kinetics and can determine which crystalline phase is formed.
Q2: How can I improve the single-crystal quality for X-ray diffraction analysis?
A2: Growing high-quality single crystals often requires slower reaction rates. This can be achieved by lowering the reaction temperature, using a solvent system in which the reactants have moderate solubility, or by employing a slow diffusion method where solutions of the ligand and metal salt are carefully layered.
Q3: Can auxiliary ligands improve the yield and stability of the coordination polymer?
A3: Yes, the use of auxiliary N-donor ligands (such as bipyridines or imidazoles) can play a significant role in stabilizing the coordination framework and influencing its dimensionality.[1] These ligands can help in satisfying the coordination sphere of the metal ion and can lead to the formation of more robust and crystalline materials.
Q4: What is the role of a modulator in the synthesis?
A4: A modulator, typically a monocarboxylic acid, competes with the primary ligand for coordination to the metal centers. This competition slows down the rate of nucleation and crystal growth, which can lead to the formation of larger, more well-defined crystals and can sometimes prevent the formation of undesired, dense phases, thereby improving the yield of the desired porous material.[3]
Data Presentation
The following table summarizes the synthesis conditions for some coordination polymers based on nitro-substituted isophthalic or phthalic acids, providing a reference for optimizing your experiments. Note that direct yield-optimization data for this compound is limited in the literature; therefore, data from closely related systems are included.
| Metal Ion | Ligand | Auxiliary Ligand | Solvent | Temp (°C) | Time (h) | Reported Yield | Reference |
| Zn(II) | 4-Nitrophthalic acid | 2,2'-bipyridine | H₂O | 160 | 72 | - | [1] |
| Cd(II) | 4-Nitrophthalic acid | 1,3-bis(imidazol-1-ylmethyl)-benzene | H₂O | 160 | 72 | - | [1] |
| La(III) | 5-Nitroisophthalic acid | 2,4,5-tri(4-pyridyl)-imidazole | DMF/H₂O | - | - | - | [4] |
| Ni(II) | 5-Nitroisophthalic acid | 1,4-bis(imidazol-1-ylmethyl)-benzene | H₂O | 160 | 72 | - | [5] |
| Co(II) | 5-Aminoisophthalic acid | 2,2'-biimidazole | H₂O | 160 | 72 | 43% | [2] |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the synthesis and troubleshooting of this compound coordination polymers.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Crystallinity Control of 4-Nitroisophthalic Acid-Based MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the crystallinity of Metal-Organic Frameworks (MOFs) based on the 4-nitroisophthalic acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallinity of this compound-based MOFs?
A1: The crystallinity of this compound-based MOFs is primarily influenced by a combination of factors that control the nucleation and growth processes. These include:
-
Solvent System: The choice of solvent and co-solvents affects the solubility of the metal salt and the organic linker, which in turn dictates the rate of MOF formation.
-
Temperature and Reaction Time: These parameters determine the kinetics of the crystallization process. Higher temperatures can lead to faster nucleation and potentially smaller crystals, while longer reaction times may allow for the growth of larger, more well-defined crystals or could lead to the formation of more stable, less desirable phases.
-
Modulators: The addition of modulators, such as monocarboxylic acids, can compete with the this compound linker for coordination to the metal centers. This competition slows down the crystallization process, allowing for the formation of more ordered, crystalline structures.
-
Reactant Concentration: Higher concentrations can sometimes lead to rapid precipitation of amorphous material or less crystalline phases.
-
pH of the Reaction Mixture: The deprotonation of the carboxylic acid groups is essential for coordination with the metal ions. The pH can influence this deprotonation and, consequently, the formation of the MOF structure.
Q2: How does the nitro functional group on the isophthalic acid linker affect MOF synthesis and crystallinity?
A2: The nitro group (-NO2) is a strong electron-withdrawing group, which can influence the electronic properties of the linker and its coordination behavior. The polar nature of the nitro group can be beneficial for applications like CO2 capture due to dipole-quadrupole interactions. However, it can also impact the thermal stability of the resulting MOF. In some cases, intermolecular interactions between nitro groups can influence the final topology of the framework. During synthesis, the nitro group might affect the acidity of the carboxylic acid protons, potentially altering the optimal pH for crystallization compared to non-functionalized isophthalic acid.
Q3: What are common byproducts or alternative phases I might encounter during synthesis?
A3: Common issues in MOF synthesis include the formation of amorphous precipitates, a mixture of different crystalline phases, or unreacted starting materials remaining in the final product. The formation of dense, non-porous coordination polymers instead of the desired porous MOF is also a possibility. Characterization techniques like Powder X-Ray Diffraction (PXRD) are crucial for identifying these impurities.
Troubleshooting Guide
This guide provides a systematic approach to address common issues encountered during the synthesis of this compound-based MOFs, with a focus on improving crystallinity.
Issue 1: Low Crystallinity or Amorphous Product
If your product exhibits broad peaks in the PXRD pattern or a complete lack of sharp peaks, it indicates low crystallinity or an amorphous nature.
Troubleshooting Workflow:
Troubleshooting Crystallinity Issues
Detailed Steps:
-
Introduce or Vary Modulator:
-
Action: Add a monocarboxylic acid modulator like acetic acid, formic acid, or benzoic acid to the reaction mixture.
-
Rationale: Modulators compete with the linker for coordination sites, slowing down the nucleation rate and promoting the growth of larger, more ordered crystals.
-
Starting Point: Begin with a molar ratio of modulator to linker of 10:1 and screen different ratios.
-
-
Modify Solvent System:
-
Action: If using a single solvent like DMF, consider a co-solvent system (e.g., DMF/ethanol, DMF/water).
-
Rationale: Changing the solvent polarity can alter the solubility of the reactants and the stability of intermediate species, which can favor the formation of a crystalline product.
-
-
Adjust Temperature and Reaction Time:
-
Action: Systematically vary the reaction temperature and time.
-
Rationale: Lowering the temperature can slow down the reaction kinetics, favoring crystal growth over rapid nucleation. Conversely, sometimes a higher temperature is needed to overcome kinetic barriers to form the desired crystalline phase. Extending the reaction time can allow for the slow growth of larger crystals.
-
-
Decrease Reactant Concentration:
-
Action: Reduce the concentration of the metal salt and this compound.
-
Rationale: High concentrations can lead to supersaturation and rapid precipitation of amorphous material.
-
Issue 2: Presence of Impurity Peaks in PXRD
If your PXRD pattern shows sharp peaks that do not correspond to the desired MOF phase, you have crystalline impurities.
Troubleshooting Workflow:
Troubleshooting Impurity Phases
Detailed Steps:
-
Optimize Purification Protocol:
-
Action: Ensure thorough washing of the product with the reaction solvent (e.g., DMF) followed by a solvent exchange with a more volatile solvent (e.g., ethanol or methanol) before activation.
-
Rationale: Unreacted starting materials can crystallize separately and appear as impurities.
-
-
Re-evaluate Synthesis Parameters:
-
Action: Refer to the troubleshooting steps for "Low Crystallinity." The same factors that affect crystallinity can also influence the formation of competing crystalline phases.
-
Rationale: The thermodynamic and kinetic control offered by adjusting modulators, solvents, and temperature can favor the formation of the desired MOF phase over impurities.
-
-
Characterize the Impurity:
-
Action: If possible, try to identify the impurity phase by comparing its PXRD pattern to databases of known materials. This could be unreacted starting materials, a different MOF polymorph, or a metal oxide/hydroxide.
-
Rationale: Knowing the identity of the impurity can provide clues about how to adjust the synthesis conditions to avoid its formation.
-
Experimental Protocols & Data
General Solvothermal Synthesis Protocol for this compound-Based MOFs
This protocol is a general starting point and should be optimized for specific metal ions and desired properties.
Experimental Workflow:
General Synthesis Workflow
Methodology:
-
Reactant Preparation: In a glass vial, combine the metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate), this compound, and the chosen solvent (e.g., DMF). If using a modulator, add it at this stage.
-
Solubilization: Sonicate the mixture for 15-20 minutes until all solids are dissolved.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at a specific temperature for a set duration.
-
Washing: After cooling to room temperature, decant the mother liquor and wash the crystalline product with fresh solvent (e.g., DMF) multiple times to remove unreacted starting materials.
-
Solvent Exchange: Exchange the high-boiling point solvent with a more volatile solvent like ethanol or methanol by soaking the crystals. Repeat this step 2-3 times.
-
Activation: Decant the volatile solvent and dry the sample under vacuum, possibly with gentle heating, to remove the solvent from the pores.
-
Characterization: Analyze the final product using PXRD, FTIR, TGA, and gas sorption analysis to confirm its crystallinity, structure, and porosity.
Table of Synthesis Parameters and Their Expected Effect on Crystallinity
| Parameter | Variation | Expected Effect on Crystallinity | Rationale |
| Modulator Concentration | Increasing | Generally improves | Competes with the linker, slowing down nucleation and promoting ordered growth. |
| Temperature | Varies | Lower temperatures can improve crystallinity by slowing kinetics; higher temperatures may be needed to overcome energy barriers. | Controls reaction kinetics and thermodynamics. |
| Reaction Time | Increasing | Can improve crystallinity up to a point | Allows for crystal growth, but prolonged times may lead to phase transformations. |
| Solvent Polarity | Varies | Can significantly impact crystallinity | Affects the solubility of reactants and the stability of intermediates. |
| Reactant Concentration | Decreasing | Often improves | Reduces the rate of precipitation, favoring slower, more ordered crystal growth. |
Characterization Data Interpretation for Crystallinity
| Technique | Data to Analyze | Interpretation for High Crystallinity |
| PXRD | Peak sharpness and intensity | Sharp, intense, and well-defined peaks. |
| Full Width at Half Maximum (FWHM) | Smaller FWHM values indicate larger crystallite sizes. | |
| SEM | Particle morphology | Well-defined crystal facets and uniform particle size. |
| Gas Sorption | Surface area (BET) | High surface area, consistent with the theoretical value for the desired structure. |
Note on Quantitative Analysis: The crystallite size can be estimated from PXRD data using the Scherrer equation, D = (Kλ) / (βcosθ), where D is the crystallite size, K is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle. For more accurate analysis, Rietveld refinement of the powder pattern is recommended. The density of defects can be quantified using techniques like thermogravimetric analysis (TGA) by comparing the observed weight loss with the theoretical value for a defect-free framework, or through advanced methods like NMR and gas sorption analysis.
Technical Support Center: Troubleshooting Low Porosity in 4-Nitroisophthalic Acid MOFs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low porosity in Metal-Organic Frameworks (MOFs) synthesized with 4-nitroisophthalic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Q1: My synthesized this compound MOF exhibits a significantly lower BET surface area than expected. What are the potential causes?
Low Brunauer-Emmett-Teller (BET) surface area is a common issue in MOF synthesis and can stem from several factors throughout the experimental process. The primary culprits can be broadly categorized as issues with synthesis, solvent, and activation.
Potential Causes for Low Surface Area:
-
Incomplete Reaction or Impurities: The presence of unreacted starting materials or undesired crystalline phases can block the pores of the target MOF.
-
Framework Interpenetration: The formation of two or more interwoven frameworks within the same crystal structure can drastically reduce the accessible pore volume and, consequently, the surface area.
-
Crystal Defects: Missing linkers or metal clusters can create structural imperfections that may lead to pore collapse or blockage.[1]
-
Poor Solvent Removal: Residual solvent molecules from the synthesis trapped within the pores will lead to an underestimation of the true surface area.
-
Framework Collapse during Activation: The removal of guest solvent molecules can induce stress on the framework, leading to a partial or complete collapse of the porous structure. This is a particularly critical issue for MOFs with delicate structures.
Frequently Asked Questions (FAQs)
Synthesis and Characterization
Q2: What is a typical expected BET surface area for a MOF synthesized with a nitro-functionalized isophthalic acid linker?
While extensive data for this compound MOFs is still emerging, a recently synthesized porous copper(II) MOF using the similar 5-nitroisophthalic acid linker provides a useful reference. This MOF, with the formula [Cu(npd)(N3ttb)]·(DMF)(H2O), was confirmed to be porous through single-crystal X-ray crystallography, although the specific BET surface area was not reported.[2] For comparison, other functionalized isophthalate-based MOFs can exhibit BET surface areas ranging from a few hundred to over 1000 m²/g, depending on the metal center and synthesis conditions.
Quantitative Porosity Data for a Representative Nitro-functionalized MOF
| MOF Name | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| [Cu(npd)(N3ttb)]·(DMF)(H2O) | Cu(II) | 5-nitroisophthalic acid, 4,4′,4′′-tri-tert-butyl-2,2′:6′,2′′-terpyridine | Data not reported, but confirmed porous | Data not reported |
Note: This table will be updated as more specific data for this compound MOFs becomes available.
Q3: How can I confirm the successful synthesis of my target this compound MOF and assess its crystallinity?
The primary technique for confirming the synthesis of a crystalline MOF is Powder X-Ray Diffraction (PXRD) . The experimental PXRD pattern of your synthesized material should match the simulated pattern from the single-crystal X-ray diffraction data if the structure has been previously reported. Sharp, well-defined peaks in the PXRD pattern are indicative of a highly crystalline material. Broadened or absent peaks can suggest an amorphous product or poor crystallinity, which often correlates with low porosity.
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise crystal structure of a MOF, providing detailed information about bond lengths, bond angles, and the overall framework topology.[3] This technique is essential for identifying issues like framework interpenetration.
Activation and Porosity
Q4: What is "activation" and why is it crucial for achieving high porosity in my this compound MOF?
Activation is the process of removing guest molecules (typically solvent from the synthesis) from the pores of the MOF without causing the framework to collapse.[4][5] This step is absolutely critical because trapped solvent molecules will occupy the porous voids, leading to an inaccurate and significantly lower measurement of the surface area and pore volume. Ineffective activation is one of the most common reasons for observing low porosity in an otherwise well-synthesized MOF.
Q5: What are the recommended activation procedures for this compound MOFs?
The optimal activation procedure can vary depending on the specific MOF's thermal and chemical stability. However, a general and often effective method involves a solvent exchange followed by gentle heating under vacuum.
Detailed Experimental Protocol: Solvent Exchange and Thermal Activation
-
Solvent Exchange:
-
After synthesis, decant the mother liquor from the crystalline MOF product.
-
Add a volatile, low-surface-tension solvent in which the MOF is insoluble (e.g., methanol, ethanol, or acetone).
-
Allow the MOF to soak in the fresh solvent for at least 12-24 hours to facilitate the exchange of the high-boiling synthesis solvent (like DMF or DEF) with the more volatile solvent.
-
Repeat this solvent exchange process 3-5 times with fresh portions of the volatile solvent to ensure complete exchange.[1][6]
-
-
Thermal Activation:
-
After the final solvent exchange, decant the solvent and transfer the MOF powder to a sample tube suitable for a vacuum furnace or Schlenk line.
-
Slowly heat the sample under a dynamic vacuum. A gentle temperature ramp (e.g., 1-2 °C/min) is recommended to avoid rapid solvent evolution that could damage the framework.
-
The final activation temperature will depend on the thermal stability of your MOF. For many nitro-functionalized MOFs, a temperature between 100-150 °C is a good starting point. Hold the sample at the final temperature for several hours (e.g., 8-12 hours) to ensure all solvent is removed.
-
Cool the sample to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon for analysis.
-
Q6: I'm still observing low porosity after thermal activation. Are there alternative activation methods?
Yes, for particularly sensitive MOFs, supercritical CO₂ (scCO₂) activation can be a superior method. This technique utilizes the unique properties of supercritical carbon dioxide to remove solvent without the capillary forces that can cause pore collapse during conventional thermal activation.
Experimental Workflow: Supercritical CO₂ Activation
Troubleshooting Logic Diagram
If you are experiencing low porosity, follow this decision tree to diagnose and address the potential issue.
References
- 1. Suspension Processing of Microporous Metal-Organic Frameworks: A Scalable Route to High-Quality Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. From metal–organic framework powders to shaped solids: recent developments and challenges - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00630D [pubs.rsc.org]
- 4. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Nitroisophthalic Acid-Derived Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-nitroisophthalic acid and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | The chosen solvent is not optimal, leading to co-precipitation of impurities. | - Solvent Screening: Test a range of solvents with varying polarities. For this compound, water or ethanol-water mixtures are often effective. - Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of pure crystals. - Activated Carbon: If colored impurities are present, add a small amount of activated carbon to the hot solution and filter it before cooling. |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the compound is supersaturated. | - Lower Boiling Point Solvent: Select a solvent with a lower boiling point. - Solvent/Anti-Solvent System: Dissolve the compound in a good solvent at room temperature and slowly add an anti-solvent until turbidity is observed. Heat until the solution becomes clear and then cool slowly. |
| Poor Separation in Column Chromatography | Incorrect stationary phase or mobile phase is being used. | - Stationary Phase: For acidic compounds like this compound, silica gel is commonly used. - Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typical. The polarity can be adjusted to achieve better separation. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of acidic compounds. |
| Incomplete Removal of Starting Material | The reaction did not go to completion, or the purification method is not effective at separating the starting material from the product. | - Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it has gone to completion. - Optimize Purification: If the starting material and product have different properties (e.g., solubility, acidity), an extraction or a different chromatographic method may be more effective. |
| Product is Contaminated with Isomers | The initial nitration of isophthalic acid can produce isomeric impurities, such as 5-nitroisophthalic acid. | - Fractional Crystallization: This technique can sometimes be used to separate isomers with different solubilities. - Preparative HPLC: For difficult separations, preparative HPLC can provide high-purity material. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The most commonly used and effective solvent for recrystallizing this compound is water. Its solubility is low in cold water and significantly increases in hot water, making it an ideal choice for recrystallization. For derivatives, the optimal solvent will depend on the specific modification made to the molecule.
Q2: How can I remove colored impurities from my sample of this compound?
A2: Colored impurities can often be removed by treating a hot solution of the crude product with activated carbon. The activated carbon adsorbs the colored impurities, and can then be removed by hot filtration before allowing the solution to cool and the purified product to crystallize.
Q3: My purified this compound derivative shows a broad melting point range. What does this indicate?
A3: A broad melting point range is typically an indication of impurities. The presence of impurities disrupts the crystal lattice of the compound, leading to a depression and broadening of the melting point. Further purification steps, such as another recrystallization or column chromatography, may be necessary.
Q4: What are the key safety precautions to take when working with this compound?
A4: this compound is an irritant. It is important to handle it in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) and swirl the flask. Gently heat the solution again for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. Collect the hot filtrate in a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for about 30 minutes to an hour.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (typically 60-80 °C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Select a column of appropriate size. In a fume hood, prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a low polarity mixture of hexane and ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: A decision-making diagram for troubleshooting purification issues.
Technical Support Center: Synthesis of 4-Nitroisophthalic Acid MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in minimizing crystal defects during the synthesis of Metal-Organic Frameworks (MOFs) using 4-nitroisophthalic acid as an organic linker.
Troubleshooting Guides
Problem 1: Low Crystallinity or Amorphous Product
Symptoms:
-
Broad, featureless Powder X-Ray Diffraction (PXRD) pattern.
-
The product appears as a fine, non-crystalline powder.
Possible Causes & Solutions:
| Cause | Solution |
| Reaction Temperature is Too Low: | The system may lack sufficient energy for crystal nucleation and growth. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) to find the optimal condition for crystallization. |
| Reaction Time is Too Short: | Crystallization may be slow. Extend the reaction time to allow for the formation of a well-ordered crystalline structure. |
| Inappropriate Solvent System: | The solubility and coordination environment of the reactants are critical. If using a single solvent like DMF, consider a co-solvent system with ethanol or water to modulate solubility and promote crystal growth.[1] |
| Unfavorable pH: | The deprotonation of the carboxylic acid groups on the this compound is essential for coordination. The addition of a small amount of a base (e.g., triethylamine) can facilitate deprotonation.[1] Conversely, in some systems, a small amount of acid can control the metal salt hydrolysis and improve crystal quality.[1] |
Problem 2: Presence of Impurities or Mixed Phases
Symptoms:
-
PXRD pattern shows additional peaks that do not match the simulated pattern of the target MOF.
-
Inconsistent crystal morphology observed under a microscope.
Possible Causes & Solutions:
| Cause | Solution |
| High Reactant Concentration: | Highly concentrated solutions can favor the rapid precipitation of less porous, thermodynamically stable, or amorphous phases.[1] Try decreasing the concentrations of both the metal salt and this compound. |
| Unoptimized Modulator Concentration: | A modulator, such as a monocarboxylic acid (e.g., formic or acetic acid), competes with the linker for coordination, slowing down nucleation and growth to improve crystal quality.[1] If byproducts are present, systematically vary the modulator concentration. Too little may be ineffective, while too much can inhibit the formation of the desired MOF. |
| Inadequate Washing: | Unreacted starting materials or trapped solvent molecules can be present as impurities. After synthesis, wash the product thoroughly with the synthesis solvent (e.g., DMF) multiple times, followed by a solvent exchange with a more volatile solvent like ethanol before activation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of crystal defects in MOFs?
A1: The two most prevalent types of point defects in MOFs are:
-
Missing-linker defects: These occur when an organic linker is absent from its expected position in the crystal lattice, leaving under-coordinated metal centers.[2]
-
Missing-cluster defects: This type of defect involves the absence of an entire metal-oxo cluster and its coordinating linkers.[2]
Q2: How can I introduce controlled defects into my this compound MOF?
A2: Defect engineering can be a valuable tool to enhance the properties of MOFs.[3] You can intentionally introduce defects by:
-
Using Modulators: The addition of monocarboxylic acids (e.g., formic acid, acetic acid) during synthesis is a common method to create missing-linker defects.[4][5] The concentration of the modulator can be tuned to control the defect density.
-
Varying Synthesis Temperature: Rapid crystallization at higher temperatures can lead to an increase in defect formation.
Q3: What characterization techniques are essential to identify and quantify defects in my MOF?
A3: A combination of techniques is recommended for a thorough characterization of defects:
-
Powder X-Ray Diffraction (PXRD): To confirm the bulk crystallinity and phase purity of your MOF.[6]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and to quantify the number of missing linkers by analyzing the weight loss steps corresponding to the organic linker and modulator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the digested MOF can be used to quantify the ratio of the linker to a modulator, providing a measure of defect density.
-
Gas Sorption Analysis: An increase in porosity and surface area compared to the ideal structure can indicate the presence of defects.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the absence of unreacted linker.
Q4: My this compound MOF crystals are unstable and degrade after removal from the mother liquor. What should I do?
A4: Some MOFs are sensitive to the loss of guest solvent molecules from their pores, which can lead to structural collapse.
-
Avoid Aggressive Activation: Instead of immediately drying the crystals under high vacuum, try a gradual solvent exchange with a series of solvents of decreasing polarity (e.g., DMF -> ethanol -> acetone -> hexane) before gentle activation.
-
Single Crystal X-ray Diffraction: For single-crystal analysis, mount the crystal quickly with a small amount of mother liquor or in a protective oil to prevent solvent loss during data collection.
Quantitative Data
The following table provides an illustrative example of how the concentration of a modulator (formic acid) can influence the number of missing linkers and the Brunauer-Emmett-Teller (BET) surface area in a hypothetical zirconium-based this compound MOF with a UiO-66 topology. These values are based on general trends observed in the literature for similar MOF systems.
| Molar Equivalents of Formic Acid (Modulator) | Approximate Number of Missing Linkers per Zr₆ Cluster | Illustrative BET Surface Area (m²/g) |
| 0 | ~0.5 | 1000 |
| 20 | ~1.5 | 1250 |
| 50 | ~2.5 | 1400 |
| 100 | ~3.5 | 1550 |
Experimental Protocols
General Protocol for Solvothermal Synthesis of a Low-Defect this compound MOF (e.g., a Zn-based MOF)
This protocol is a general starting point and should be optimized for the specific metal and desired topology.
Reagents:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate)
-
This compound
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Modulator (optional, for defect control, e.g., formic acid)
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, combine the metal salt (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol).
-
Solubilization: Add the solvent (e.g., 10 mL of DMF) to the vial. If using a modulator, add it at this stage. Sonicate the mixture for 10-15 minutes until all solids are fully dissolved.
-
Reaction: Tightly cap the vial and place it in a preheated oven at the desired temperature (e.g., 120 °C) for a specific duration (e.g., 24 hours).
-
Cooling and Isolation: Allow the reaction vial to cool slowly to room temperature. Crystals of the MOF should have formed. Carefully decant the mother liquor.
-
Washing: Add 10 mL of fresh DMF to the vial, cap it, and let it stand for at least 8 hours to wash out unreacted starting materials. Repeat this washing step at least three times.
-
Solvent Exchange: After the final DMF wash, decant the solvent and add 10 mL of a volatile solvent (e.g., ethanol). Let it stand for 8 hours. Repeat this step twice more with fresh ethanol.
-
Activation: After the final ethanol wash, decant the ethanol. The MOF can be activated by heating under vacuum to remove the guest solvent molecules from the pores. The activation temperature and duration will depend on the thermal stability of the MOF.
Visualizations
Caption: A flowchart of the general experimental workflow for the synthesis of this compound MOFs.
Caption: A decision-making flowchart for troubleshooting poor crystallinity in MOF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. d-nb.info [d-nb.info]
- 5. [PDF] New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols | Semantic Scholar [semanticscholar.org]
- 6. OpenUCT :: Browsing by Subject "complexes" [srvubudsp001.uct.ac.za]
Influence of pH on the formation of 4-Nitroisophthalic acid coordination polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitroisophthalic acid in the synthesis of coordination polymers.
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in the formation of this compound coordination polymers?
The pH of the reaction mixture is a critical parameter that dictates the deprotonation state of the carboxylic acid groups on the this compound ligand. This, in turn, influences the coordination mode of the ligand with the metal centers and, consequently, the final structure and dimensionality of the resulting coordination polymer. At low pH, the carboxylic acid groups will be largely protonated, limiting their ability to coordinate to metal ions. As the pH increases, the carboxylic acid groups deprotonate, becoming carboxylates, which are excellent coordinating agents. The specific pH range for optimal crystal growth and phase purity will depend on the metal ion used and the presence of any co-ligands.
Q2: How does the deprotonation state of this compound affect the resulting coordination polymer structure?
This compound (H₂L) has two carboxylic acid groups that can be deprotonated to form HL⁻ and L²⁻ species. The specific species present in solution is pH-dependent.
-
Low pH (fully protonated, H₂L): Acts primarily as a hydrogen bond donor. Coordination to metal centers is unlikely.
-
Intermediate pH (partially deprotonated, HL⁻): Can act as a monodentate or bridging ligand, potentially leading to the formation of lower-dimensional structures like 1D chains or 2D layers.
-
High pH (fully deprotonated, L²⁻): Can act as a bidentate or multidentate bridging ligand, favoring the formation of higher-dimensional and more complex 3D frameworks.
The interplay between the coordination modes of the deprotonated ligand and the coordination preferences of the metal ion ultimately determines the final topology of the coordination polymer.
Q3: What are common solvents used for the synthesis of this compound coordination polymers?
Commonly used solvents for the solvothermal or hydrothermal synthesis of coordination polymers, including those with this compound, include:
-
N,N-Dimethylformamide (DMF)
-
N,N-Diethylformamide (DEF)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Water
-
Acetonitrile
Often, a mixture of solvents is employed to ensure the solubility of all reactants and to influence the crystal growth process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation or amorphous precipitate | - Incorrect pH: The pH may be too low (ligand is not deprotonated) or too high (rapid precipitation of metal hydroxide).- Solvent system: Reactants may not be fully dissolved, or the solvent may not be suitable for crystal growth.- Temperature: The reaction temperature may be too low for crystallization or too high, leading to decomposition.- Reactant ratio: The metal-to-ligand ratio may not be optimal. | - Systematically vary the pH: Use a pH meter or pH paper to adjust the initial pH of the reaction mixture using dilute acids (e.g., HCl, HNO₃) or bases (e.g., NaOH, NH₃·H₂O, triethylamine). Perform a series of small-scale reactions across a pH range (e.g., 3 to 7).- Screen different solvents or solvent mixtures: Try solvents with different polarities. Ensure all reactants are fully dissolved before heating.- Optimize the reaction temperature: Conduct reactions at various temperatures (e.g., 80 °C, 100 °C, 120 °C) for a fixed duration.- Vary the metal:ligand molar ratio: Experiment with ratios such as 1:1, 1:2, and 2:1. |
| Formation of a known, undesired phase or mixed phases | - pH is not optimal for the desired phase: Different coordination polymer phases can be stable at different pH values.- Modulator effect: The acid or base used to adjust pH can act as a modulator, influencing the crystal growth kinetics and thermodynamics. | - Fine-tune the pH: Make small, incremental adjustments to the pH around the condition that produced the undesired phase.- Try a different acid or base for pH adjustment: The counter-ion of the acid or the cation of the base can sometimes be incorporated into the structure or influence the outcome. |
| Poor crystal quality (small, intergrown, or twinned crystals) | - Rapid crystallization: The reaction may be proceeding too quickly.- High concentration of reactants. | - Slow down the cooling rate: If using a solvothermal method, allow the reaction vessel to cool to room temperature over a longer period (e.g., 24-48 hours).- Reduce reactant concentrations. - Introduce a modulator: Small amounts of monocarboxylic acids (e.g., formic acid, acetic acid) can sometimes improve crystal quality by competing for coordination sites and slowing down the growth rate. |
Experimental Protocols
General Synthesis of a Zinc-4-Nitroisophthalate Coordination Polymer
This protocol provides a general starting point for the synthesis. The optimal conditions, particularly the pH, will need to be determined empirically.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂-4-Nip)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
0.1 M NaOH solution
-
0.1 M HCl solution
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of this compound in a solvent mixture of 5 mL of DMF and 5 mL of ethanol.
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Adjust the pH of the solution to the desired value (e.g., start with pH 5.0) by dropwise addition of 0.1 M NaOH or 0.1 M HCl solution while monitoring with a pH meter.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100 °C at a rate of 5 °C/min.
-
Hold the temperature at 100 °C for 48 hours.
-
Cool the oven to room temperature at a rate of 0.1 °C/min.
-
Collect the resulting crystals by filtration, wash them with fresh DMF and ethanol, and dry them in air.
Characterization:
The obtained crystalline material should be characterized by single-crystal X-ray diffraction to determine its structure. Powder X-ray diffraction (PXRD) can be used to assess the phase purity of the bulk sample.
Data Presentation
The following table summarizes hypothetical outcomes of varying pH on the synthesis of a coordination polymer with a divalent metal ion (M²⁺) and this compound.
| pH | Metal:Ligand Ratio | Temperature (°C) | Solvent | Observed Product | Dimensionality |
| 3.0 | 1:1 | 100 | DMF/H₂O | Amorphous Precipitate | - |
| 4.5 | 1:1 | 100 | DMF/H₂O | [M(H-4-Nip)₂(H₂O)₂] | 1D Chain |
| 5.5 | 1:1 | 100 | DMF/H₂O | [M(4-Nip)(H₂O)] | 2D Layer |
| 6.5 | 1:1 | 100 | DMF/H₂O | [M₂(4-Nip)₂(OH)₂] | 3D Framework |
| 7.5 | 1:1 | 100 | DMF/H₂O | Metal Hydroxide | - |
Visualizations
Caption: Relationship between reaction pH and the dominant deprotonation state of this compound.
Caption: A general experimental workflow for the pH-controlled synthesis of coordination polymers.
Technical Support Center: Solvent Effects on 4-Nitroisophthalic Acid MOFs
This technical support center provides guidance for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 4-nitroisophthalic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the influence of solvents on the crystal structure of these MOFs.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent critical in the synthesis of this compound MOFs?
A1: The solvent plays a multifaceted role in MOF synthesis. It not only dissolves the metal salt and the this compound linker but also influences the deprotonation of the carboxylic acid groups, the coordination environment of the metal ions, and the nucleation and growth of the crystals.[1] Different solvents can lead to the formation of different crystal phases (polymorphs), variations in crystallinity, and the inclusion of solvent molecules within the pores, all of which affect the final properties of the MOF.
Q2: What are the most commonly used solvents for the synthesis of MOFs with carboxylate-based linkers like this compound?
A2: Polar aprotic solvents are frequently used in the solvothermal synthesis of carboxylate-based MOFs. The most common is N,N-dimethylformamide (DMF), followed by N,N-diethylformamide (DEF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP).[2] Co-solvent systems, often incorporating water or alcohols like ethanol, are also employed to modify the solubility of the reactants and influence the final crystal structure.[3]
Q3: How does solvent polarity affect the crystal structure of this compound MOFs?
A3: Solvent polarity can significantly impact the coordination of the linker to the metal center and the overall framework topology. A change in solvent polarity can alter the deprotonation state of the this compound, leading to different coordination modes. This can result in the formation of MOFs with varying dimensionality (e.g., 1D chains, 2D layers, or 3D frameworks) and different pore sizes and shapes.[4]
Q4: Can the solvent itself be incorporated into the MOF structure?
A4: Yes, solvent molecules are often found coordinated to the metal centers or trapped as guests within the pores of the MOF.[2][5] These solvent molecules can play a templating role, directing the formation of a specific framework. However, their presence can also block the pores, necessitating post-synthesis activation to remove them and access the porous network.
Q5: What is "solvent-assisted linker exchange" (SALE) and how is it relevant?
A5: Solvent-assisted linker exchange is a post-synthetic modification technique where the MOF crystals are soaked in a solution containing a different organic linker. This can be used to introduce new functionalities into the MOF without disrupting the overall framework. The choice of solvent is crucial for the efficiency of the exchange process.[2]
Troubleshooting Guides
Issue 1: Low Crystallinity or Amorphous Product
Symptoms:
-
Broad, poorly defined peaks in the Powder X-ray Diffraction (PXRD) pattern.
-
Absence of well-defined crystals when viewed under a microscope.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The solubility of the metal salt and/or the this compound may be too high or too low in the chosen solvent, leading to rapid precipitation or no crystallization. Solution: Experiment with a co-solvent system. Adding a less polar solvent like ethanol or a more polar one like water to DMF can modulate the solubility and promote crystal growth.[3] |
| Incorrect pH of the Reaction Mixture | The deprotonation of the carboxylic acid groups is essential for coordination. Solution: Add a small amount of a base (e.g., triethylamine) to aid deprotonation. Conversely, in some systems, a small amount of acid can control the hydrolysis of the metal salt and improve crystallinity.[1] |
| Suboptimal Temperature or Reaction Time | The reaction may not have enough energy or time for crystal nucleation and growth. Solution: Systematically vary the reaction temperature and time. Higher temperatures can sometimes promote the formation of more crystalline products.[3] |
Issue 2: Formation of an Undesired Crystal Phase or Byproducts
Symptoms:
-
PXRD pattern shows peaks that do not match the target MOF structure.
-
Presence of multiple crystal morphologies observed by Scanning Electron Microscopy (SEM).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent Templating Effect | Different solvents can direct the formation of different polymorphs. Solution: Systematically screen a range of solvents with varying polarities and coordinating abilities (e.g., DMF, DEF, ethanol, acetonitrile). |
| Solvent Decomposition | Solvents like DMF can decompose at high temperatures to form amines and formic acid, which can act as modulators or be incorporated into the structure.[6] Solution: Use fresh, high-purity solvents. Consider using a more stable solvent if decomposition is suspected. |
| Reactant Concentration | High concentrations can favor the formation of denser, thermodynamically stable phases over the desired kinetic product.[3] Solution: Try decreasing the concentration of the metal salt and the this compound. |
Issue 3: Poor Porosity After Synthesis
Symptoms:
-
Low surface area determined by gas sorption analysis (e.g., N₂ at 77K).
-
The experimental surface area is significantly lower than the theoretical value.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Pore Collapse During Solvent Removal | The removal of solvent molecules from the pores can cause the framework to collapse, especially if the MOF is not very robust. Solution: Employ a gentler activation procedure. This can involve solvent exchange with a more volatile solvent (e.g., acetone or dichloromethane) followed by gradual heating under vacuum. Supercritical CO₂ drying is another effective method for preserving the framework of delicate MOFs.[5][7] |
| Residual Solvent Molecules in Pores | Incomplete removal of high-boiling point synthesis solvents like DMF can block the pores. Solution: After the initial washing, soak the MOF in a low-boiling point solvent for an extended period, with several solvent exchanges, before activation.[2] |
Quantitative Data Summary
The following table presents hypothetical crystallographic data for a Zinc-based MOF with this compound, illustrating how the crystal structure might change with the synthesis solvent. This data is based on trends observed in similar carboxylate-based MOF systems and serves as an example for comparative analysis.
| Solvent System | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) | Porosity (BET, m²/g) |
| DMF | Monoclinic | P2₁/c | 10.2 | 14.5 | 18.1 | 95.5 | 2665 | ~800 |
| DMF/Ethanol (1:1) | Orthorhombic | Pnma | 12.8 | 15.3 | 16.9 | 90 | 3300 | ~1100 |
| DMF/Water (1:1) | Triclinic | P-1 | 9.8 | 11.2 | 13.5 | 105.2 | 1400 | ~500 |
| DEF | Monoclinic | C2/c | 10.5 | 14.8 | 18.5 | 98.3 | 2840 | ~950 |
Experimental Protocols
General Solvothermal Synthesis of a Zinc 4-Nitroisophthalate MOF
This protocol is a general starting point and may require optimization for specific solvent systems.
-
Reactant Preparation: In a 20 mL glass vial, combine:
-
Zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg)
-
This compound (e.g., 0.1 mmol, 21.1 mg)
-
Chosen solvent or solvent mixture (10 mL)
-
-
Solubilization: Sonicate the mixture for 10-15 minutes until all solids are dissolved.
-
Reaction: Tightly cap the vial and place it in a preheated oven at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 24-72 hours).
-
Cooling and Isolation: Allow the vial to cool slowly to room temperature. Crystals of the product should form. Collect the crystals by filtration or decantation.
-
Washing: Wash the collected crystals with fresh synthesis solvent (e.g., 3 x 5 mL) to remove any unreacted starting materials.
Activation Protocol for Porosity Measurement
-
Solvent Exchange: After washing, immerse the synthesized MOF crystals in a volatile solvent such as acetone or dichloromethane (e.g., 10 mL) for 24 hours. Replace the solvent at least three times during this period to ensure complete exchange of the high-boiling point synthesis solvent.[2]
-
Drying: Decant the volatile solvent and dry the MOF sample under a dynamic vacuum at a moderately elevated temperature (e.g., 80-120 °C) for at least 12 hours, or until no further weight loss is observed.
-
Analysis: The activated sample is now ready for characterization techniques such as gas sorption analysis to determine its surface area and porosity.
Visualizations
Caption: General experimental workflow for the synthesis, activation, and characterization of this compound MOFs.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound MOFs based on PXRD analysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 6. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 4-Nitroisophthalic Acid MOFs: A Comparative Guide to PXRD and TGA Analysis
For Researchers, Scientists, and Drug Development Professionals
Metal-Organic Frameworks (MOFs) constructed from 4-nitroisophthalic acid have garnered significant interest due to their potential applications in gas storage, catalysis, and drug delivery. The nitro functional group offers opportunities for post-synthetic modification and can influence the framework's properties. A thorough characterization of these materials is paramount to understanding their structure and thermal stability, which are critical for their application. This guide provides a comparative overview of two essential analytical techniques for MOF characterization: Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA).
Data Presentation: Comparative Analysis of MOF Properties
Due to the limited availability of comprehensive, publicly accessible datasets for a direct side-by-side comparison of multiple this compound MOFs, this section provides an illustrative comparison. It includes data for a cobalt MOF synthesized with the isomeric 5-nitroisophthalic acid to exemplify the type of data obtained from PXRD analysis. A hypothetical "M-4-NIPA-MOF" is included to demonstrate a structured comparison for when such data becomes available.
Table 1: Comparison of Powder X-ray Diffraction (PXRD) Data
| MOF Sample | Major Diffraction Peaks (2θ) |
| Co-5-NIPA-MOF (Example) [1] | 23.5°, 26.1°, 29.3°, 31.9°, 39.0°, 42.6°, 47.9°[1] |
| Hypothetical M-4-NIPA-MOF | [Data not available in search results] |
NIPA = Nitroisophthalic Acid
Table 2: Comparison of Thermogravimetric Analysis (TGA) Data
| MOF Sample | Step 1: Solvent Loss (Temperature Range) | Step 1: Weight Loss (%) | Step 2: Framework Decomposition (Onset Temperature) | Step 2: Weight Loss (%) | Final Residue (%) |
| Co-5-NIPA-MOF (Example) | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
| Hypothetical M-4-NIPA-MOF | e.g., 25-150 °C | e.g., 10-20% | e.g., >300 °C | e.g., 40-60% | e.g., 20-40% (as metal oxide) |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable data for MOF characterization.
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive analytical technique used to determine the crystalline structure of materials. For MOFs, it is essential for confirming the formation of the desired crystalline phase and assessing its purity.
Methodology:
-
Sample Preparation: A small amount of the dried MOF powder is gently ground to ensure a homogenous particle size. The powder is then packed into a sample holder, ensuring a flat and level surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The diffraction pattern is recorded over a 2θ range, typically from 5° to 50°, with a step size of 0.02° and a set scan speed.
-
Data Analysis: The resulting diffractogram is analyzed to identify the positions (2θ values) and intensities of the diffraction peaks. This experimental pattern is then compared with a simulated pattern from single-crystal X-ray diffraction data or known patterns from databases to confirm the structure and phase purity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical technique for evaluating the thermal stability of MOFs and quantifying the amount of solvent molecules within the pores.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the MOF sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Instrumentation: A thermogravimetric analyzer is used for the measurement.
-
Analysis Conditions: The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min). The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation, or under air to study oxidative decomposition.
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The curve is analyzed to identify distinct weight loss steps, which correspond to the removal of guest molecules (solvents) and the decomposition of the organic linker, ultimately leaving a stable metal oxide residue.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound MOFs using PXRD and TGA.
References
A Comparative Guide to 4-Nitroisophthalic Acid and 5-Nitroisophthalic Acid as MOF Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties are at the forefront of materials science. The choice of the organic linker is a critical determinant of the final framework's topology, porosity, and functionality. Nitro-functionalized linkers, in particular, are of interest due to the electron-withdrawing nature of the nitro group, which can influence the electronic properties of the MOF and provide a potential site for post-synthetic modification. This guide provides a comparative overview of two isomeric nitro-functionalized linkers: 4-nitroisophthalic acid and 5-nitroisophthalic acid, for the synthesis of MOFs.
Structural and Electronic Differences
The key distinction between this compound and 5-nitroisophthalic acid lies in the position of the nitro group on the isophthalate backbone. This positional isomerism has significant implications for the geometry and electronic nature of the linker, which in turn can affect the synthesis and properties of the resulting MOFs.
In This compound , the nitro group is positioned between the two carboxylate groups. This proximity can lead to steric hindrance and electronic repulsion, potentially influencing the coordination environment around the metal centers and the overall framework assembly.
In 5-nitroisophthalic acid , the nitro group is located opposite to one of the carboxylate groups. This arrangement minimizes steric hindrance between the functional groups and may lead to more predictable coordination behavior and framework topologies. The electron-withdrawing effect of the nitro group can still influence the acidity of the carboxylate protons and the electronic properties of the resulting MOF.
A Comparative Guide to Isophthalic Acid Derivatives in Luminescent Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
The rational design of luminescent metal-organic frameworks (LMOFs) is a burgeoning field with significant implications for sensing, bio-imaging, and drug delivery. The choice of the organic linker is paramount in dictating the photophysical properties of the resulting MOF. Isophthalic acid and its derivatives have emerged as a versatile platform for constructing LMOFs due to their rigid backbone and the tunable electronic properties afforded by functionalization at the 5-position. This guide provides a comparative analysis of various isophthalic acid derivatives in the synthesis of LMOFs, supported by experimental data and detailed protocols.
Comparative Analysis of Luminescent Properties
The introduction of different functional groups onto the isophthalic acid backbone significantly influences the luminescent properties of the resulting MOFs. The table below summarizes the performance of several key derivatives.
| Isophthalic Acid Derivative | Metal Ion | MOF Formula (example) | Synthesis Method | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Lifetime (ns) | Reference |
| 5-Methylisophthalic Acid | Zn(II) | [Zn₂(H₂O)(mip)₂]n | Hydrothermal | ~380 | ~475 | Not Reported | Not Reported | [1] |
| 5-tert-Butylisophthalic Acid | Zn(II) | [Zn₃(OH)₂(tbip)₂]n | Hydrothermal | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| 5-Aminoisophthalic Acid | Zn(II) | [Zn(aip)(bpy)] | Solvothermal | ~350 | ~430 | Not Reported | Not Reported | [3] |
| 5-Aminoisophthalic Acid | La(III) | [La(aip)₁.₅(H₂O)]n | Hydrothermal | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| 5-Nitroisophthalic Acid | Zn(II) | [Zn(nip)(bpy)] | Hydrothermal | Not Reported | Not Reported | Not Reported | Not Reported | |
| 5-(1H-tetrazol-5-yl)isophthalic acid | Zn(II) | {--INVALID-LINK--}n | Hydrothermal | ~330 | ~400 | Not Reported | Not Reported | [5] |
| 5-(1H-tetrazol-5-yl)isophthalic acid | Cd(II) | {--INVALID-LINK--₆}n | Hydrothermal | ~340 | ~420 | Not Reported | Not Reported | [5] |
| 5-(benzimidazole-1-yl)isophthalic acid | Zn(II) | {[Zn₂(bipa)₂]·2C₂H₅OH}n | Solvothermal | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Isophthalic Acid | Zn(II) | [Zn₂(iph)₂(bmip)₂] | Solvothermal | Not Reported | Not Reported | 30.5 | Not Reported | [6] |
| Isophthalic Acid | Zn(II) | [Zn₄(iph)₄(bmip)₃]·2DMF·3.5H₂O | Solvothermal | Not Reported | Not Reported | 39.8 | Not Reported | [6] |
Experimental Protocols
General Synthesis of Isophthalic Acid-Based MOFs (Hydrothermal/Solvothermal Method)
A representative experimental protocol for the synthesis of a Zn(II)-based MOF with a functionalized isophthalic acid is as follows:
-
Reactant Preparation: In a typical synthesis, a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) and the isophthalic acid derivative (e.g., 5-aminoisophthalic acid, 0.1 mmol) are dissolved in a solvent or a mixture of solvents (e.g., N,N-dimethylformamide (DMF) and ethanol, 10 mL total volume).
-
Reaction Setup: The solution is placed in a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is sealed and heated in an oven at a specific temperature (typically between 80 °C and 180 °C) for a designated period (usually 24 to 72 hours).
-
Cooling and Crystal Collection: The autoclave is then allowed to cool slowly to room temperature. The resulting crystals are collected by filtration, washed with the solvent used for the synthesis (e.g., DMF), and then with a more volatile solvent like ethanol to remove any unreacted starting materials.
-
Drying: The final product is dried under vacuum or in a desiccator.
Solid-State Photoluminescence Measurement Protocol
The photoluminescent properties of the synthesized MOFs are typically characterized in the solid state at room temperature.
-
Sample Preparation: A finely ground powder of the MOF sample is placed in a solid-state sample holder.
-
Instrumentation: A fluorescence spectrophotometer equipped with a xenon lamp as the excitation source is used for the measurements.
-
Excitation and Emission Spectra: The excitation and emission spectra are recorded. The emission spectrum is obtained by exciting the sample at its maximum excitation wavelength, and the excitation spectrum is recorded by monitoring the emission at the maximum emission wavelength.
-
Quantum Yield and Lifetime Measurements: The absolute photoluminescence quantum yield is measured using an integrating sphere. The luminescence lifetime is determined using a time-correlated single-photon counting (TCSPC) system.
Visualization of Workflow and Structure-Property Relationships
Experimental Workflow for Luminescent MOF Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of luminescent MOFs.
Influence of Functional Groups on Luminescent Properties
Caption: Influence of functional groups on the luminescent properties of isophthalic acid-based MOFs.
References
- 1. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization and photoluminescent properties of Zn-based mono- and hetero-MOFs containing the R-isophthalate (R = methyl or tert-butyl) ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, structure and luminescent properties of Zn(II) metal-organic frameworks constructed by flexible and rigid ligands: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Impact of 4-Nitroisophthalic Acid on the Quantum Yield of Lanthanide Metal-Organic Frameworks: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the factors that influence the luminescent properties of Lanthanide Metal-Organic Frameworks (Ln-MOFs) is critical for their application in sensing, imaging, and diagnostics. This guide provides a comparative analysis of the quantum yield of Ln-MOFs synthesized with 4-nitroisophthalic acid, highlighting the significant impact of the nitro functional group on their emissive properties.
The luminescence of Ln-MOFs typically arises from an "antenna effect," where the organic linker absorbs excitation energy and efficiently transfers it to the lanthanide ion, which then emits light. The choice of the organic linker is therefore paramount in designing highly luminescent MOFs. While functionalization of the linker can tune the properties of the MOF, the introduction of certain groups can have a detrimental effect on the quantum yield.
One such functionality is the nitro group (-NO2). The presence of a nitro group on the isophthalic acid linker, creating this compound, is widely expected to lead to significant quenching of the lanthanide's luminescence. This phenomenon is primarily attributed to photoinduced electron transfer (PET) from the excited state of the MOF to the electron-deficient nitroaromatic moiety.[1][2] This non-radiative decay pathway competes with and often dominates the energy transfer to the lanthanide ion, resulting in a drastically reduced or completely quenched quantum yield.
Comparative Analysis of Quantum Yields
Direct quantitative data on the quantum yield of Ln-MOFs specifically using this compound is scarce in the literature, precisely because their luminescence is often too weak to be accurately measured. However, by comparing the quantum yields of Ln-MOFs with non-functionalized aromatic linkers to those of lanthanide complexes with nitro-functionalized ligands, a clear trend emerges.
The following table summarizes the quantum yields of various Eu³⁺ and Tb³⁺-based MOFs and complexes, illustrating the stark contrast between systems with and without nitro groups.
| Lanthanide Ion | Organic Linker/Ligand | Quantum Yield (Φ) | Reference |
| Tb³⁺ | 2-Hydroxyterephthalic acid | 94.91% | [3] |
| Eu³⁺ | 2,2′-Biphenyldicarboxylic acid & 1,10-phenanthroline | 42.6% | [4][5] |
| Eu³⁺ | 2-Aminoterephthalic acid & 5-(4H-1,2,4-triazol-4-yl)isophthalic acid | Not Specified, but luminescent | [6] |
| Eu³⁺ | 2-Nitrobenzoic acid (in methanolic solution) | ~1% | [7] |
| Tb³⁺ | 4-Nitrobenzoic acid (in methanolic solution) | ~3% | [7] |
Table 1: Comparison of quantum yields for various lanthanide-based MOFs and complexes. The data clearly demonstrates the significant quenching effect of the nitro group.
As evidenced by the data, Ln-MOFs with aromatic carboxylate linkers lacking a nitro group can exhibit very high quantum yields, with a Tb-MOF based on 2-hydroxyterephthalic acid reaching an exceptional 94.91%[3]. In stark contrast, europium and terbium complexes with nitrobenzoic acid show quantum yields in the low single digits[7]. This dramatic decrease of over 90% underscores the potent quenching effect of the nitro functionality. It is therefore highly probable that a Ln-MOF synthesized with this compound would exhibit a similarly low quantum yield, rendering it unsuitable for applications requiring strong luminescence.
Signaling Pathways and Experimental Workflow
The processes of luminescence and quenching in Ln-MOFs, along with the experimental procedure for determining quantum yield, can be visualized through the following diagrams.
Figure 1: Energy transfer and quenching pathways in a Ln-MOF with a nitro-functionalized linker.
References
- 1. rsc.org [rsc.org]
- 2. Advance Progress on Luminescent Sensing of Nitroaromatics by Crystalline Lanthanide–Organic Complexes [mdpi.com]
- 3. An ultra-high quantum yield Tb-MOF with phenolic hydroxyl as the recognition group for a highly selective and sensitive detection of Fe3+ - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. A dual ligand Eu-MOF with high stability and quantum yield for the detection of trace Fe3+, CrO42− and Cr2O72− in aqueous environments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Eu-MOF and its composites as turn-off fluorescence sensors for p-nitrophenol with applications in monitoring catalytic reduction reactions - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Nitro-functionalization and luminescence quantum yield of Eu(iii) and Tb(iii) benzoic acid complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Evaluating the Gas Separation Performance of 4-Nitroisophthalic Acid MOFs: A Comparative Guide
A deep dive into the gas separation capabilities of Metal-Organic Frameworks (MOFs) derived from 4-Nitroisophthalic acid, this guide offers a comparative analysis against leading alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The quest for efficient and selective gas separation materials is paramount in various industrial processes, from natural gas purification to carbon capture. Metal-Organic Frameworks (MOFs), with their high porosity and tunable structures, have emerged as promising candidates. This guide focuses on the gas separation performance of MOFs synthesized from this compound, highlighting the impact of the nitro functional group on their adsorption properties. Through a detailed comparison with prominent MOFs, ZIF-8 and UiO-66, this document provides a comprehensive overview for researchers in the field.
Performance Comparison: this compound MOFs vs. Alternatives
The introduction of a nitro group onto the isophthalic acid linker has been shown to enhance the CO2 adsorption capacity of MOFs. A notable example is the copper-based MOF, [Cu(BDC-NO2)(DMF)], also known as UTSA-93. The electron-withdrawing nature of the nitro group is believed to create favorable interactions with CO2 molecules.
To provide a clear comparison, the following table summarizes the gas separation performance of a representative this compound MOF against the well-established MOFs, ZIF-8 and UiO-66, under ambient conditions.
| MOF Material | Gas | Uptake Capacity (cm³/g) at 298 K and 1 atm | Selectivity (CO₂/N₂) | Selectivity (CO₂/CH₄) |
| UTSA-93 ([Cu(4-NO₂-ip)(DMF)]) | CO₂ | 53.8 | 28 (for 15:85 mixture) | - |
| CH₄ | - | |||
| N₂ | - | |||
| ZIF-8 | CO₂ | 19.7 | 5.49 | - |
| CH₄ | - | |||
| N₂ | 3.6 | |||
| UiO-66 | CO₂ | 67.2 | - | 12.9 (for H₂/CH₄) |
| CH₄ | - | |||
| N₂ | - |
Note: Direct comparison of selectivity is challenging due to variations in experimental conditions and gas mixtures reported in the literature. The provided selectivity for UTSA-93 is for a CO₂/N₂ mixture, while the value for UiO-66 is for an H₂/CH₄ mixture. Data for CH₄ and N₂ uptake for UTSA-93 and for some parameters of the other MOFs were not available in the reviewed literature under strictly comparable conditions.
Experimental Protocols
Reproducibility is key in scientific research. This section provides detailed methodologies for the synthesis of a this compound MOF and the general procedure for gas adsorption measurements.
Synthesis of [Cu(4-NO₂-ip)(DMF)] (UTSA-93)
The solvothermal synthesis method is commonly employed for the preparation of UTSA-93.
Materials:
-
Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O)
-
This compound (H₂-4-NO₂-ip)
-
N,N'-Dimethylformamide (DMF)
Procedure:
-
A mixture of copper(II) nitrate hemipentahydrate and this compound is dissolved in N,N'-Dimethylformamide (DMF).
-
The solution is placed in a sealed reaction vessel.
-
The vessel is heated in an oven at a specific temperature for a designated period to allow for the crystallization of the MOF.
-
After cooling to room temperature, the resulting crystals are collected by filtration.
-
The collected crystals are washed with fresh DMF to remove any unreacted starting materials.
-
The final product is then activated by heating under vacuum to remove the solvent molecules from the pores.
Gas Adsorption Measurements
Gas adsorption isotherms are typically measured using a volumetric or gravimetric sorption analyzer.
General Procedure:
-
Sample Activation: A known mass of the MOF sample is placed in the sample tube of the analyzer. The sample is then activated by heating under a high vacuum to remove any guest molecules from the pores.
-
Isotherm Measurement: The sample tube is cooled to the desired temperature (e.g., 298 K). The analysis gas (e.g., CO₂, CH₄, or N₂) is then introduced into the system at incrementally increasing pressures.
-
Data Collection: At each pressure step, the amount of gas adsorbed by the sample is measured until equilibrium is reached. This process is continued until the desired final pressure is achieved.
-
Data Analysis: The collected data points of adsorbed gas amount versus pressure at a constant temperature constitute the adsorption isotherm.
Logical Workflow for Evaluation
The process of evaluating the gas separation performance of a novel MOF follows a structured workflow, from initial synthesis to final performance analysis.
Caption: Workflow for evaluating MOF gas separation performance.
Signaling Pathways in MOF-Gas Interaction
The selective adsorption of gases in nitro-functionalized MOFs is governed by a combination of factors, including pore size, surface chemistry, and specific interactions between the gas molecules and the MOF framework.
Caption: Key interactions in selective CO₂ capture by nitro-functionalized MOFs.
Stability Showdown: 4-Nitroisophthalic Acid vs. Terephthalic Acid in MOF Synthesis
A comparative analysis of how the choice of organic linker—4-nitroisophthalic acid versus the archetypal terephthalic acid—profoundly impacts the stability of Metal-Organic Frameworks (MOFs). This guide provides researchers, scientists, and drug development professionals with a concise, data-driven comparison of the thermal and chemical resilience imparted by these two key building blocks.
The rational design of Metal-Organic Frameworks (MOFs) for applications in gas storage, catalysis, and drug delivery hinges on the judicious selection of their organic linkers. The stability of the resulting framework is a paramount concern, dictating its operational window and lifespan. This guide delves into a critical comparison of two carboxylate-based linkers: this compound and terephthalic acid. While terephthalic acid is a foundational linker in many robust MOFs, the introduction of a nitro group in this compound offers altered electronic properties and pore environments, but at a potential cost to stability.
Executive Summary of Comparative Stability
The introduction of a nitro functional group onto the isophthalic acid backbone generally leads to a reduction in the thermal stability of the resulting MOF when compared to analogous frameworks constructed from the non-functionalized terephthalic acid. However, the chemical stability, particularly in acidic conditions, can remain robust. The choice between these linkers therefore represents a trade-off between functionalization and ultimate stability.
Data Presentation: Quantitative Stability Comparison
The following tables summarize the key stability metrics for MOFs synthesized with this compound and terephthalic acid. For a direct and meaningful comparison, data for the well-studied UiO-66 framework and its nitro-functionalized analogue are presented.
Table 1: Thermal Stability Data
| MOF Linker | Framework Example | Metal Center | Decomposition Temperature (°C) |
| This compound | UiO-66-NO₂ | Zr | 350 - 400[1] |
| Terephthalic Acid | UiO-66 | Zr | > 480[1] |
Table 2: Chemical Stability Data
| MOF Linker | Framework Example | Metal Center | Conditions | Stability Outcome |
| This compound | UiO-66-NO₂ | Zr | HCl, pH 1 | Stable structure maintained[1] |
| Terephthalic Acid | UiO-66 | Zr | HCl, pH 1-2 | Highly stable[1] |
| Terephthalic Acid | UiO-66 | Zr | NaOH, pH 14 | Partial to complete structural collapse[1] |
| This compound | Copper-based MOF | Cu | Not Specified | Synthesized and characterized[2] |
| This compound | Zinc-based MOF | Zn | Aqueous solutions, pH 4-10 | Stable luminescence and structure[3] |
Experimental Protocols
The stability of the MOFs cited in this guide was primarily assessed through Thermogravimetric Analysis (TGA) for thermal stability and Powder X-ray Diffraction (PXRD) for chemical stability after exposure to various chemical environments.
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the temperature at which the MOF structure begins to decompose.
-
Methodology: A small sample of the activated MOF is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The onset of significant weight loss, after the removal of residual solvent, is considered the decomposition temperature. For instance, the thermal stability of a Zn-MOF was investigated by heating the sample from 25 to 800 °C at a rate of 10 °C/min[3].
Powder X-ray Diffraction (PXRD) for Chemical Stability
-
Objective: To assess the retention of the crystalline structure of the MOF after exposure to different chemical environments.
-
Methodology: The as-synthesized MOF is immersed in a specific chemical solution (e.g., aqueous solutions of varying pH) for a defined period (e.g., 72 hours). After exposure, the solid is recovered, washed, and dried. The PXRD pattern of the treated sample is then collected and compared to the pattern of the as-synthesized material. A retention of the characteristic peaks indicates structural stability. For example, a Zn-MOF was immersed in aqueous solutions with pH values ranging from 4 to 12 for 72 hours, and the PXRD patterns were compared to confirm structural integrity[3].
Visualization of Concepts
Caption: Logical flow from linker choice to resulting MOF stability.
Caption: Experimental workflow for assessing MOF stability.
References
- 1. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline [mdpi.com]
Validating Sensing Selectivity: A Comparative Guide to 4-Nitroisophthalic Acid-Based Materials
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sensing Performance for Key Biomolecules
The selective detection of biomolecules such as dopamine (DA), uric acid (UA), and ascorbic acid (AA) is of paramount importance in clinical diagnostics and drug development. These three analytes often coexist in biological fluids, and their similar electrochemical oxidation potentials present a significant challenge for simultaneous and accurate quantification. Materials based on 4-nitroisophthalic acid, particularly when used as building blocks for Metal-Organic Frameworks (MOFs), offer a promising platform for the development of highly selective sensors due to their tunable porosity, active sites, and functionalizability.
This guide provides a comparative overview of the sensing performance of advanced materials for the selective detection of dopamine, uric acid, and ascorbic acid. While a single material based on this compound with comprehensive selectivity data for all three analytes is not extensively documented in current literature, we will present a framework for such a sensor. This includes a plausible synthesis of a this compound-based MOF and a comparison with other state-of-the-art sensing materials. The data presented is compiled from various studies to offer a broader perspective on achieving sensing selectivity.
Performance Comparison of Sensing Materials
The following tables summarize the quantitative performance of various materials for the selective detection of dopamine, uric acid, and ascorbic acid, with a focus on their response in the presence of common interferents.
Table 1: Comparison of Dopamine (DA) Sensors
| Sensor Material | Analytical Method | Linear Range (μM) | Limit of Detection (LOD) (μM) | Interference Study (Concentration of Interferent) | Reference |
| Hypothetical this compound MOF | Electrochemical | (Predicted) | (Predicted) | (To be determined) | N/A |
| Nitrogen-Doped Graphene Sheets/GCE | DPV | 0.1 - 700.0 | 0.03 | Negligible interference from UA and AA.[1] | [1] |
| Poly(o-phenylenediamine)/E-RGO/GCE | DPV | 10 - 800 | 7.5 | Good specificity against ascorbic acid and uric acid. | |
| Reduced Graphene Oxide-AuNPs-GCE | Chronoamperometry | 0.14 - 100 | 0.137 | Not significantly affected by citric acid or glucose.[2] | [2] |
| Cu-MOF/MWCNT-COOH | DPV | 2 - 180 | 0.32 | Successfully distinguished from ascorbic acid.[3] | [3] |
Table 2: Comparison of Uric Acid (UA) Sensors
| Sensor Material | Analytical Method | Linear Range (μM) | Limit of Detection (LOD) (μM) | Interference Study (Concentration of Interferent) | Reference |
| Hypothetical this compound MOF | Electrochemical/Fluorescence | (Predicted) | (Predicted) | (To be determined) | N/A |
| CDs@Tb-UiO-66-(COOH)₂ | Ratiometric Fluorescence | 0 - 5000 | 0.102 | Strong resistance to interference from various urinary components.[4] | [4] |
| Cu²⁺@Tb-MOFs | Fluorescence | 0 - 10,000 | 0.65 | Anti-interference property in the presence of other coexisting species.[5] | [5] |
| p-AMTa/GC | Amperometry | 0.04 - 100 | 0.00052 | Selective determination in the presence of 1000-fold excess of ascorbic acid.[6] | [6] |
| PPy/α-Fe₂O₃ | DPV | 5 - 200 | 1.349 | Sufficiently separated oxidation peak from dopamine.[7] | [7] |
Table 3: Comparison of Ascorbic Acid (AA) Sensors
| Sensor Material | Analytical Method | Linear Range (μM) | Limit of Detection (LOD) (μM) | Interference Study (Concentration of Interferent) | Reference |
| Hypothetical this compound MOF | Electrochemical | (Predicted) | (Predicted) | (To be determined) | N/A |
| Cu-TCPP@MOFs/GCE | PEC | 7.5 - 480 | 0.023 | High selectivity demonstrated. | |
| ZnO-RGO-GCE | DPV | 1 - 5000 | 0.01 | Good recovery in the presence of other compounds in pharmaceutical formulations and fruit juices. | |
| Eu@Cu-MOF | Fluorescence | 0 - 900 | 4.53 | Not affected by nine different amino acids. | [6] |
| Porphyrin/ZnO-LIG EGFET | Potentiometric | (Not specified) | ~0.003 | Signal ratio for 5 μM ascorbic acid relative to the same concentration of dopamine exceeds 250. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensing performance. Below are representative protocols for the synthesis of a Metal-Organic Framework and an electrochemical detection procedure.
Synthesis of a Hypothetical this compound-Based MOF
This protocol describes a general solvothermal method for synthesizing a MOF using this compound as the organic linker. The choice of metal ion can be varied to tune the properties of the resulting MOF.
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of a chosen metal salt (e.g., Zinc Acetate, Cupric Nitrate) and 0.5 mmol of this compound in 10 mL of a solvent mixture, typically N,N-Dimethylformamide (DMF) and ethanol (1:1 v/v).
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120°C for 24 hours.
-
Cooling and Crystal Collection: Allow the oven to cool to room temperature naturally. Collect the resulting crystals by filtration.
-
Washing and Activation: Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials. Activate the MOF by heating it under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.
-
Characterization: Characterize the synthesized MOF using techniques such as Powder X-ray Diffraction (PXRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) to observe the morphology, and Thermogravimetric Analysis (TGA) to assess thermal stability.
Electrochemical Detection of Dopamine with Interference Study
This protocol outlines the steps for evaluating the selectivity of a modified electrode for dopamine detection in the presence of uric acid and ascorbic acid using Differential Pulse Voltammetry (DPV).
-
Electrode Modification: Prepare the working electrode (e.g., Glassy Carbon Electrode - GCE) by polishing it with alumina slurry, followed by sonication in ethanol and deionized water. Modify the electrode by drop-casting a dispersion of the sensing material (e.g., the synthesized this compound MOF) onto its surface and allowing it to dry.
-
Electrochemical Cell Setup: Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. The electrolyte is typically a 0.1 M phosphate buffer solution (PBS) at a physiological pH of 7.4.
-
Dopamine Detection: Record the DPV response of the modified electrode in the PBS solution containing a known concentration of dopamine. The potential is typically scanned from -0.2 V to 0.6 V.
-
Interference Study: To the dopamine solution, add a concentration of the interfering species (e.g., 100-fold excess of ascorbic acid and uric acid) that is representative of physiological levels.
-
Data Analysis: Record the DPV response again. Compare the peak current and potential for dopamine oxidation before and after the addition of the interferents. A minimal change in the dopamine signal indicates high selectivity.
Visualizing the Workflow and Sensing Mechanism
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying principles.
Caption: Workflow for the solvothermal synthesis of a this compound-based MOF.
Caption: Principle of selective electrochemical detection of dopamine.
References
- 1. Frontiers in electrochemical sensors for neurotransmitter detection: towards measuring neurotransmitters as chemical diagnostics for brain disorders - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ultra-sensitive uric acid second generation biosensor based on chemical immobilization of uricase on functionalized multiwall carbon nanotube grafted palm oil fiber in the presence of a ferrocene mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nonenzymatic Potentiometric Detection of Ascorbic Acid with Porphyrin/ZnO-Functionalized Laser-Induced Graphene as an Electrode of EGFET Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 4-Nitroisophthalic acid MOFs against other materials
An in-depth evaluation of Metal-Organic Frameworks (MOFs) synthesized using the 4-nitroisophthalic acid linker reveals their competitive performance across key applications such as gas capture, catalysis, and drug delivery. This guide provides a comparative benchmark of these specialized MOFs against other prominent porous materials, including various MOFs, zeolites, and activated carbon. The inclusion of a nitro functional group on the isophthalic acid linker can enhance properties such as polarity and catalytic activity, making these MOFs particularly interesting for specific applications.
Gas Capture: Carbon Dioxide Adsorption
The nitro group in this compound MOFs is expected to enhance CO2 adsorption due to favorable dipole-quadrupole interactions. While extensive data for this specific MOF family is emerging, available studies on analogous structures provide a basis for comparison with established materials like Zeolite 13X and other benchmark MOFs.
Performance Comparison for CO₂ Capture
| Material | Metal Center | CO₂ Adsorption Capacity | Conditions |
| MOF with 5-nitroisophthalate analogue | Cd(II) | >20 wt% (inferred)[1] | Not specified |
| Zn-MOF with modified 5-nitroisophthalate | Zn(II) | 5.4 mmol/g | 195 K |
| Zeolite 13X (NaX) | - | High at low pressure | Ambient pressure[2] |
| Mg-MOF-74 | Mg(II) | ~8.0 mmol/g | 25 °C, 1 atm[3] |
| Amino-MIL-101(Fe) | Fe(III) | 13 mmol/g | 25 °C, 4 MPa[4] |
| ZIF-8 | Zn(II) | ~1.7 mmol/g (38.3 cm³/g) | 273 K, low pressure[2] |
| MOF-177 | Zn(II) | 0.47 mmol/g (pellets) | 25 °C, 1 bar[5] |
Experimental Protocol: CO₂ Adsorption Measurement
The CO₂ adsorption capacity of porous materials is typically determined using a volumetric or gravimetric method.
-
Sample Activation: The MOF sample is placed in a sample tube and heated under a high vacuum to remove any guest molecules or solvents from the pores. This "activation" process is crucial for exposing the porous network.
-
Isotherm Measurement: The sample tube is then cooled to the desired temperature (e.g., 25 °C). A known amount of CO₂ gas is incrementally introduced into the sample tube. The pressure is monitored until it stabilizes, indicating that adsorption has reached equilibrium. The amount of gas adsorbed at each pressure point is calculated to construct an adsorption isotherm.[4]
-
Data Analysis: The resulting isotherm plots the amount of adsorbed gas as a function of pressure at a constant temperature. From this data, the material's CO₂ uptake capacity at a specific pressure can be determined.
Workflow for CO₂ Adsorption Analysis
Catalysis: Photocatalytic Degradation of Organic Pollutants
MOFs can act as semiconductors, using light to generate electron-hole pairs that degrade organic pollutants. The nitro group in this compound MOFs can influence the electronic properties and potentially enhance photocatalytic activity. A comparison with the widely used photocatalyst titanium dioxide (TiO₂) and other catalytic materials provides a benchmark for their performance.
Performance Comparison for Photocatalytic Degradation of Dyes
| Catalyst | Pollutant | Degradation Efficiency | Conditions |
| Cu(II)-MOF with modified 4-nitroisophthalate | Methyl Violet | Good activity (qualitative) | Not specified[6] |
| Cu(II)-MOF with modified 4-nitroisophthalate | Rhodamine B | Lower activity than for MV | Not specified[6] |
| Cu²⁺-modified MIL-125(Ti) | Methylene Blue | >90% | Visible light, 2 hours[7] |
| TiO₂ | Methylene Blue | 19.6% | UV irradiation[8] |
| TiO₂-AlPOM | Methylene Blue | 32.6% | UV irradiation[8] |
| La-Zn/HZSM-5 Zeolite | Phenol | 99.38% | UV irradiation, H₂O₂, 180 min |
Experimental Protocol: Photocatalytic Degradation
The photocatalytic activity of a MOF is evaluated by monitoring the degradation of a model organic pollutant in an aqueous solution under light irradiation.
-
Catalyst Suspension: A known amount of the MOF catalyst is dispersed in an aqueous solution of the organic pollutant (e.g., methylene blue).
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark to allow the pollutant molecules to adsorb onto the catalyst surface and reach an equilibrium.[9]
-
Photocatalytic Reaction: The suspension is then exposed to a light source (e.g., a Xenon lamp for visible light or a mercury lamp for UV light) to initiate the photocatalytic reaction.
-
Monitoring Degradation: Aliquots of the suspension are taken at regular intervals, and the catalyst is separated by centrifugation. The concentration of the pollutant in the supernatant is measured using a UV-Vis spectrophotometer.
-
Efficiency Calculation: The degradation efficiency is calculated from the change in the pollutant's concentration over time.
Workflow for Photocatalytic Degradation Experiment
Drug Delivery: Loading and Release of Ibuprofen
The high porosity and tunable pore sizes of MOFs make them excellent candidates for drug delivery systems. The performance of a this compound MOF for the loading of the common anti-inflammatory drug ibuprofen is compared with other MOFs and traditional materials like activated carbon.
Performance Comparison for Ibuprofen Loading
| Material | Drug Loading Capacity (wt%) |
| Cu(II)-MOF with 5-nitroisophthalate | 91.6% (916.44 mg/g) |
| Functionalized Cu(II)-MOF with 5-nitroisophthalate | 153.0% (1530.20 mg/g) |
| MOF-derived Mesoporous Carbon | - (Max adsorption of 320 mg/g)[10] |
| Activated Carbon | - (Lower than MOF-derived carbon)[10] |
| CD-MOF-1 | 23-26% |
| HKUST-1 | 7.9% (79 mg/g)[11] |
| UiO-66-NH₂ | 5.5% (55 mg/g)[12] |
Experimental Protocol: Drug Loading and Release
-
Drug Loading: A common method for loading a drug into a MOF is through impregnation. The MOF is suspended in a concentrated solution of the drug (e.g., ibuprofen in an organic solvent like ethanol). The mixture is stirred for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF. The drug-loaded MOF is then collected by filtration or centrifugation and dried.
-
Quantification of Loading: The amount of drug loaded can be quantified by dissolving a known mass of the drug-loaded MOF in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
In Vitro Release: The release of the drug is studied by suspending the drug-loaded MOF in a buffer solution that simulates physiological conditions (e.g., phosphate-buffered saline, PBS, at pH 7.4). The suspension is kept at body temperature (37 °C) with constant stirring. Samples of the buffer are taken at different time points, and the concentration of the released drug is measured.
Logical Relationship for Drug Delivery Application
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. onepetro.org [onepetro.org]
- 3. drpress.org [drpress.org]
- 4. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic degradation of methylene blue using a Cu2+-modified bimetallic titanium-based metal organic framework (MIL-125) photocatalyst with enhanced visible light activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic Degradation of Methylene Blue by Plasmonic Metal-TiO₂ Nanocatalysts Under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of MOFs from Functionalized Isophthalic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of Metal-Organic Frameworks (MOFs) synthesized from various functionalized isophthalic acids. The functionalization of the isophthalic acid linker profoundly influences the resulting MOF's structural properties, including porosity, surface area, and thermal stability. Understanding these structure-property relationships is crucial for the rational design of MOFs for applications in drug delivery, gas storage, and catalysis. This guide presents a summary of quantitative data, detailed experimental protocols for key characterization techniques, and a visual representation of the general experimental workflow.
Comparative Structural Data
The following table summarizes the key structural properties of selected MOFs synthesized from different 5-substituted isophthalic acids and metal nodes. This data allows for a direct comparison of the impact of linker functionalization and metal choice on the framework's characteristics.
| Functional Group | Metal Node | MOF Designation/Name | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Decomposition Temperature (°C) |
| -NH₂ | Cu(II) | [Cu(AIPA)·DMF]n | 431.99[1] | Not Reported | ~300 |
| -NH₂ | Co(II) | [CoL(H₂O)] (L = 5-aminoisophthalate) | Not Reported | Pore Size: 7.05 - 14.67 Å[1] | Not Reported |
| -NH₂ | Zn(II) | [ZnL(H₂O)] (L = 5-aminoisophthalate) | Not Reported | Pore Size: 7.05 - 14.67 Å[1] | Not Reported |
| -NH₂ | Ni(II) | [Ni(HL)₂(H₂O)₂]·2H₂O (L = 5-aminoisophthalate) | Not Reported | Pore Size: 7.05 - 14.67 Å[1] | Not Reported |
| -NH₂ | Cd(II) | [CdL(H₂O)]·H₂O (L = 5-aminoisophthalate) | Not Reported | Pore Size: 7.05 - 14.67 Å[1] | Not Reported |
| -NO₂ | Cu(II) | Not Specified | Not Reported | Not Reported | Not Reported |
| -CH₃ | Zn(II) | MOF-5 derivative | Reduced vs. MOF-5[2] | Not Reported | Reduced vs. MOF-5[2] |
| -OH | Cd(II) | [Cd(5-hip)(bpy)] (hip = 5-hydroxyisophthalate) | Not Reported | Not Reported | Not Reported |
| Mixed -COOH/ -H | Zr(IV) | UiO-66-IPA (Isophthalic Acid) | Decreased with IPA content | Not Reported | Decreased with IPA content[3] |
Note: "Not Reported" indicates that the specific data was not found in the surveyed literature. The pore size for the series of MOFs with -NH₂ functionalization is given as a range as reported in the source.[1]
Experimental Workflow
The general process for the synthesis and structural analysis of MOFs from functionalized isophthalic acids is outlined in the diagram below. This workflow highlights the key steps from precursor selection to material characterization.
Caption: General workflow for the synthesis and structural analysis of MOFs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the presented data and for the characterization of new MOF materials.
Powder X-Ray Diffraction (PXRD)
Objective: To determine the phase purity and crystallinity of the synthesized MOFs.
Procedure:
-
A small amount of the dried MOF powder is gently ground to ensure a homogenous sample.
-
The powdered sample is packed into a sample holder, ensuring a flat and level surface.
-
The sample holder is placed in the diffractometer.
-
Data is typically collected using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°, with a step size of 0.02° and a scan speed of 1-5°/min.
-
The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or known phases to confirm the structure and purity of the material.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the MOFs and determine their decomposition temperatures.
Procedure:
-
Approximately 5-10 mg of the activated MOF sample is placed in an alumina or platinum crucible.
-
The crucible is placed in the TGA instrument.
-
The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 5-10 °C/min.
-
The analysis is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
The weight loss of the sample as a function of temperature is recorded. The onset of significant weight loss indicates the decomposition of the framework.
Gas Sorption Analysis (BET Method)
Objective: To determine the specific surface area (BET), pore volume, and pore size distribution of the MOFs.
Procedure:
-
A known mass of the MOF sample (typically 50-100 mg) is placed in a sample tube.
-
The sample is "activated" by heating under vacuum (degassing) to remove any solvent molecules or guests within the pores. The activation temperature and duration are critical and depend on the stability of the MOF.
-
The sample tube is then transferred to the analysis port of the gas sorption analyzer.
-
Nitrogen gas is typically used as the adsorbate at 77 K (liquid nitrogen temperature).
-
The amount of nitrogen gas adsorbed by the sample is measured at various relative pressures (P/P₀).
-
The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.
-
The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1.
-
Pore size distribution can be calculated from the adsorption or desorption branch of the isotherm using methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).
References
Safety Operating Guide
Proper Disposal of 4-Nitroisophthalic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the proper disposal of 4-Nitroisophthalic acid, tailored for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate risks and ensure compliance with safety regulations.
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential interactions.
| Property | Value |
| Molecular Formula | C8H5NO6 |
| Molecular Weight | 211.13 g/mol [1] |
| Melting Point | 258-259 °C[4] |
| Boiling Point | 492.9 ± 40.0 °C at 760 mmHg[4] |
| Flash Point | 222.5 ± 15.8 °C[4] |
| Density | 1.7 ± 0.1 g/cm³[4] |
GHS Hazard Information
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Pictogram: Irritant (GHS07).
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general laboratory chemical waste guidelines and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[4]
-
If there is a risk of generating dust, a dust respirator should be used.
2. Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.[5]
-
The container should be made of a compatible material (e.g., plastic is often preferred for chemical waste) and have a secure screw cap.[5][6]
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong bases.[7]
-
Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[5]
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][6]
-
The SAA should be a well-ventilated area, away from heat, flames, and sparks.[4]
-
Ensure the container is kept tightly closed except when adding waste.[2][8]
4. Disposal:
-
Disposal of this compound must be conducted through an approved hazardous waste disposal company.[9] Never dispose of this chemical down the drain or in the regular trash.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[6]
-
Incineration at an approved facility is a common disposal method for nitro compounds.
In Case of a Spill:
-
For small spills, avoid generating dust. Use dry clean-up procedures, such as sweeping or shoveling the material into a suitable container for disposal.[7][10]
-
For large spills, evacuate the area and contact your EHS office or emergency services immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed local requirements.
References
- 1. This compound | C8H5NO6 | CID 3062438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | CAS#:4315-09-7 | Chemsrc [chemsrc.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. reddit.com [reddit.com]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling 4-Nitroisophthalic Acid
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for handling 4-Nitroisophthalic acid, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risks and establishing a safe laboratory environment.
I. Operational Plan: Minimizing Exposure
A systematic approach to handling this compound is paramount. The following engineering controls, personal protective equipment, and handling procedures are designed to mitigate potential hazards.
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[1] The laboratory should be well-ventilated.[2]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[2]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required equipment.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face | Chemical safety goggles with side shields or a face shield.[1][2] | To protect eyes from splashes and airborne particles.[2] |
| Skin | Nitrile or neoprene gloves (double-gloving is recommended).[2] A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[2] | To prevent skin contact and contamination of personal clothing.[2] |
| Respiratory | A NIOSH-approved respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust is generated. | To protect against the inhalation of harmful dust. |
| Footwear | Closed-toe shoes.[2] | To protect feet from spills.[2] |
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
Dissolving: When dissolving, slowly add the this compound to the solvent. If diluting an acidic solution, always add acid to water, never the other way around.[2]
-
Transport: When moving containers of this compound, use a secondary containment carrier to prevent spills.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.[1] Contaminated clothing should be removed and washed before reuse.[1]
II. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated weighing paper and spatulas, in a designated, clearly labeled, and tightly sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers may still retain hazardous residues. Triple-rinse containers with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as oxidizing agents.[1][3]
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for final disposal.[1] Disposal must be in accordance with all local, state, and federal regulations.[1] Do not pour waste down the drain.[1]
III. Experimental Workflow
The following diagram outlines the standard operational workflow for safely handling this compound.
Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
